3,4-Difluorophenylboronic acid
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGYQBHKEWWTOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370228 | |
| Record name | 3,4-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168267-41-2 | |
| Record name | (3,4-Difluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168267-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,4-Difluorophenylboronic Acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylboronic acid is a fluorinated arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications in drug discovery and materials science, and a detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions.
Core Data Presentation
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 168267-41-2 | [1][2][3][4][5] |
| Molecular Formula | C₆H₅BF₂O₂ | [1][2][3] |
| Linear Formula | F₂C₆H₃B(OH)₂ | [4] |
| Molecular Weight | 157.91 g/mol | [1][2][3][4] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 305-310 °C (lit.) | [1][2] |
| Boiling Point | 265.4±50.0 °C (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Room Temperature, Keep in a dark and dry place | [1] |
Applications in Research and Development
This compound is a versatile reagent with significant applications in various fields, most notably in pharmaceutical development and materials science.
Pharmaceutical Development
The difluorophenyl motif is a common feature in many biologically active compounds. The introduction of this group can enhance a molecule's metabolic stability, binding affinity, and lipophilicity, which are crucial parameters in drug design. This compound is a key intermediate in the synthesis of a variety of pharmaceuticals, including those with potential applications in oncology.[2] For instance, it is used in the synthesis of substituted 6-phenylpurine bases and nucleosides which have shown significant cytostatic activity.[1]
Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide, providing a powerful method for the synthesis of complex biaryl compounds. The fluorine atoms on the phenyl ring of this compound can influence the electronic properties of the molecule, which can affect the reactivity and outcome of the coupling reaction.[2]
Materials Science
The unique electronic and photophysical properties of fluorinated organic compounds make them attractive for applications in materials science. This compound is used as a precursor in the synthesis of advanced materials such as liquid crystals and polymers.[6]
Experimental Protocols
The following section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using an aryl halide and a difluorophenylboronic acid. While this protocol is for a closely related isomer, it serves as an excellent starting point for reactions with this compound, with the understanding that minor optimizations may be necessary for specific substrates.
Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling
This protocol details the synthesis of a biaryl compound through the palladium-catalyzed cross-coupling of an aryl bromide with a difluorophenylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Nitrogen or Argon gas (inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes.
-
Catalyst Addition: To a separate small vial, add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) and dissolve in a small amount of the degassed dioxane. Add this catalyst solution to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (10 mL each).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the experimental protocol.
Caption: A flowchart of the key steps in a typical Suzuki-Miyaura coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
References
The Strategic Role of 3,4-Difluorophenylboronic Acid in Advanced Synthesis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications and properties of 3,4-Difluorophenylboronic acid. This document outlines its critical role as a versatile building block in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and materials science applications.
Core Compound Specifications
This compound is a key organoboron compound utilized in a variety of synthetic transformations. Its chemical and physical properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₆H₅BF₂O₂ | [1] |
| Molecular Weight | 157.91 g/mol | [1] |
| CAS Number | 168267-41-2 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 305-310 °C (lit.) | [1] |
| Synonyms | 3,4-Difluorobenzeneboronic acid | [1] |
Pivotal Applications in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound lies in its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in many biologically active molecules, making this reaction fundamental in drug discovery and development.[1][2][3] The fluorine substituents on the phenyl ring can enhance the metabolic stability and binding affinity of the resulting compounds.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
References
An In-Depth Technical Guide to 3,4-Difluorophenylboronic Acid for Researchers and Drug Development Professionals
An authoritative overview of the physical, chemical, and practical applications of 3,4-Difluorophenylboronic acid, a key building block in modern organic synthesis.
Introduction
This compound is a synthetically versatile organoboron compound that has garnered significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility primarily stems from its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The presence of two fluorine atoms on the phenyl ring imparts unique electronic properties, enhancing the compound's reactivity and influencing the biological and physical characteristics of the resulting products. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and use, and an exploration of its applications.
Core Physical and Chemical Properties
This compound is a white to off-white crystalline powder under standard conditions.[1] It is valued for its stability and enhanced reactivity in various chemical transformations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 168267-41-2 | [1] |
| Molecular Formula | C₆H₅BF₂O₂ | [1] |
| Molecular Weight | 157.91 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 305-310 °C (lit.) | [1] |
| Solubility | Soluble in methanol and other polar organic solvents. | [1] |
| Stability | Stable under recommended storage conditions (room temperature, dry). May form anhydrides. | [1] |
Reactivity and Chemical Behavior
The chemical behavior of this compound is dominated by the boronic acid functional group and the electron-withdrawing nature of the difluorinated phenyl ring.
Suzuki-Miyaura Cross-Coupling: The most prominent application of this compound is in the Suzuki-Miyaura cross-coupling reaction.[1] It serves as an effective nucleophilic partner for coupling with a wide range of aryl and heteroaryl halides or triflates to form biaryl structures. The fluorine substituents can enhance the rate and efficiency of the transmetalation step in the catalytic cycle.
Other Reactions: Beyond Suzuki coupling, this compound can participate in other transformations, including:
-
Chan-Lam Coupling: Reaction with N-H or O-H containing compounds to form C-N or C-O bonds.
-
Liebeskind-Srogl Cross-Coupling: Thioester cross-coupling reactions.
-
Formation of Boronate Esters: Reaction with diols to form cyclic boronate esters, which can be used as protecting groups or as alternative coupling partners in modified Suzuki reactions.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a general procedure for the synthesis of fluorinated arylboronic acids.
Materials:
-
1-Bromo-3,4-difluorobenzene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents). Assemble the apparatus under an inert atmosphere (nitrogen or argon). Add a crystal of iodine and a small amount of anhydrous diethyl ether or THF. Gently warm the flask to initiate the reaction. Add a solution of 1-bromo-3,4-difluorobenzene (1.0 equivalent) in the anhydrous solvent dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Boration: In a separate flame-dried flask under an inert atmosphere, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared Grignard reagent to the trimethyl borate solution via cannula transfer while maintaining the low temperature. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid at 0 °C. Stir the mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hot ethanol and water or ethyl acetate and hexanes.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
This compound
-
Aryl or heteroaryl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide/triflate (1.0 equivalent), this compound (1.2-1.5 equivalents), palladium catalyst (0.01-0.05 equivalents), and base (2.0-3.0 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Mandatory Visualizations
References
An In-depth Technical Guide to the Applications of 3,4-Difluorophenylboronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylboronic acid is a versatile and highly reactive organoboron compound that has emerged as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the construction of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its reactivity and imparting unique characteristics to the resulting products. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in palladium-catalyzed cross-coupling reactions, its application in the synthesis of bioactive molecules, and detailed experimental protocols for key transformations.
Core Applications in Organic Synthesis
The primary application of this compound lies in its use as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the boronic acid, making it an excellent substrate for a variety of coupling processes.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of carbon-carbon bonds between the 3,4-difluorophenyl moiety and various aryl, heteroaryl, or vinyl halides and triflates.[1][2] This reaction is a cornerstone in the synthesis of fluorinated biaryls, a structural motif frequently found in medicinally active compounds and advanced materials.[2]
Key Features:
-
Enhanced Reactivity: The difluoro substitution pattern on the phenyl ring increases the electrophilicity of the boron atom, facilitating the transmetalation step in the catalytic cycle.
-
Versatility: It can be coupled with a wide range of organic halides and triflates, including those bearing various functional groups.
-
Access to Fluorinated Biaryls: This reaction provides a direct and efficient route to biaryl compounds containing the 3,4-difluorophenyl group, which can improve metabolic stability and binding affinity in drug candidates.
Experimental Protocols and Data:
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides.
Table 1: Suzuki-Miyaura Coupling with Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 6 | 88 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 4 | 95 |
Table 2: Suzuki-Miyaura Coupling with Heteroaryl Halides
| Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 85 |
| 3-Bromothiophene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | 91 |
| 2-Chloropyrazine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | t-BuOH/H₂O | 80 | 12 | 78 |
Detailed Experimental Protocol: Synthesis of 4-Methoxy-3',4'-difluorobiphenyl
A mixture of 4-bromoanisole (1.0 mmol), this compound (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and sodium carbonate (2.0 mmol) in a 4:1:1 mixture of toluene/ethanol/water (10 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4-methoxy-3',4'-difluorobiphenyl as a white solid.
Chan-Lam Coupling Reactions
The Chan-Lam coupling provides a method for the formation of carbon-heteroatom bonds, typically C-N and C-O bonds.[3][4] this compound can be coupled with amines, anilines, and phenols in the presence of a copper catalyst to yield the corresponding N- or O-arylated products.[3] This reaction is often carried out under milder conditions than the analogous Buchwald-Hartwig amination and can be performed in the presence of air.[4]
Table 3: Chan-Lam N-Arylation with Amines and Anilines
| Amine/Aniline | Copper Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Cu(OAc)₂ (10) | Pyridine | - | CH₂Cl₂ | rt | 48 | 75 |
| Morpholine | CuI (10) | DMAP | Cs₂CO₃ | DMF | 100 | 24 | 68 |
| p-Toluidine | Cu(OAc)₂ (10) | - | Pyridine | CH₂Cl₂ | rt | 48 | 82 |
Detailed Experimental Protocol: Synthesis of N-(3,4-Difluorophenyl)aniline
To a solution of aniline (1.0 mmol) and this compound (1.5 mmol) in dichloromethane (10 mL) is added copper(II) acetate (0.1 mmol) and pyridine (2.0 mmol). The reaction mixture is stirred at room temperature in an open flask for 48 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate = 19:1) to give N-(3,4-difluorophenyl)aniline as a pale yellow oil.
Nickel-Catalyzed Synthesis of Diaryl- and Fluorodiarylmethanols
This compound can also participate in nickel-catalyzed additions to aldehydes to form diaryl- or in this case, fluorodiarylmethanols. This reaction provides an alternative to the use of organomagnesium or organolithium reagents for the synthesis of these valuable intermediates.
Table 4: Nickel-Catalyzed Addition to Aldehydes
| Aldehyde | Nickel Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Methoxybenzaldehyde | NiCl₂(dppp) (10) | - | K₃PO₄ | Toluene | 80 | 24 | 78 |
| Benzaldehyde | Ni(acac)₂ (10) | PCy₃ (20) | K₂CO₃ | Dioxane | 100 | 18 | 72 |
| 4-Chlorobenzaldehyde | NiCl₂(dme) (10) | - | CsF | THF | 60 | 36 | 65 |
Detailed Experimental Protocol: Synthesis of (3,4-Difluorophenyl)(4-methoxyphenyl)methanol
A mixture of 4-methoxybenzaldehyde (1.0 mmol), this compound (1.5 mmol), [1,3-bis(diphenylphosphino)propane]dichloronickel(II) (0.1 mmol), and potassium phosphate (2.0 mmol) in toluene (5 mL) is stirred under an argon atmosphere at 80°C for 24 hours. After cooling, the reaction is quenched with 1 M HCl (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate) to afford the desired diarylmethanol.
Applications in the Synthesis of Bioactive Molecules
The 3,4-difluorophenyl moiety is a common structural feature in many biologically active compounds due to the favorable properties conferred by the fluorine atoms.
Kinase Inhibitors: The Case of Bosutinib
Bosutinib is a tyrosine kinase inhibitor used for the treatment of chronic myelogenous leukemia.[4][5] The synthesis of bosutinib involves a key step where a substituted quinoline core is coupled with an aniline derivative. While the final molecule does not contain the 3,4-difluorophenyl group, related kinase inhibitors often incorporate this moiety to enhance their biological activity. The general synthetic strategies employed for bosutinib are illustrative of how this compound can be used to introduce fluorinated aryl groups in the synthesis of complex drug molecules.
Agrochemicals: The Example of Bixafen
Bixafen is a fungicide that contains a 3',4'-dichloro-5-fluorobiphenyl-2-amine core.[6] The synthesis of this key intermediate can be achieved through a Suzuki-Miyaura coupling reaction. Although the commercial synthesis may vary, a plausible laboratory-scale synthesis would involve the coupling of a suitably substituted aniline with a dichlorofluorophenylboronic acid. This highlights the importance of fluorinated boronic acids in the agrochemical industry.
Visualizing Synthetic Pathways and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a representative experimental workflow involving this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General scheme of the Chan-Lam coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
This compound is an indispensable reagent in organic synthesis, offering a reliable and efficient means of introducing the 3,4-difluorophenyl moiety into a wide array of organic molecules. Its primary application in Suzuki-Miyaura cross-coupling has been instrumental in the development of new pharmaceuticals and agrochemicals. Furthermore, its utility in Chan-Lam coupling and nickel-catalyzed additions broadens its synthetic potential. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists in the field, facilitating the design and execution of synthetic routes to novel and complex fluorinated compounds. The continued exploration of the reactivity of this compound is expected to lead to further innovations in organic and medicinal chemistry.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Bosutinib synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
The Strategic Incorporation of 3,4-Difluorophenylboronic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for optimizing pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated building blocks, 3,4-difluorophenylboronic acid has garnered significant attention. Its utility as a versatile reagent, primarily in palladium-catalyzed cross-coupling reactions, allows for the introduction of the 3,4-difluorophenyl moiety into a wide range of organic molecules. This structural motif has proven to be instrumental in enhancing the efficacy of numerous therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The electron-withdrawing nature of the fluorine atoms can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a coveted component in the medicinal chemist's toolbox.[1][2] This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the synthesis of potent kinase inhibitors, detailed experimental protocols, and an exploration of the signaling pathways influenced by the resulting compounds.
The Role of the 3,4-Difluorophenyl Moiety in Drug Design
The 3,4-difluorophenyl group imparts several advantageous properties to drug candidates. The carbon-fluorine bond is exceptionally strong, which can sterically shield metabolically susceptible positions on the aromatic ring, thereby enhancing metabolic stability and increasing the drug's half-life. Furthermore, the introduction of fluorine atoms can significantly alter the acidity and basicity of nearby functional groups, which can in turn modulate a molecule's binding affinity and selectivity for its target protein. The lipophilicity of a drug candidate is another critical parameter that can be fine-tuned by the inclusion of fluorine, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.
Applications in Kinase Inhibitor Development
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have become a major focus of drug development efforts. The 3,4-difluorophenyl moiety has been successfully incorporated into a number of potent and selective kinase inhibitors, targeting key players in oncogenic signaling cascades.
Tropomyosin Receptor Kinase (TRK) Inhibitors
Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, can act as oncogenic drivers in a variety of tumors. The development of TRK inhibitors has therefore become a significant therapeutic strategy. Several pyrazolo[3,4-b]pyridine derivatives incorporating a difluorophenyl moiety have been synthesized and evaluated for their TRKA kinase inhibitory activity.
Mitogen-Activated Protein Kinase Kinase 4 (MKK4) Inhibitors
Mitogen-activated protein kinase kinase 4 (MKK4) is a key component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress and apoptosis. The difluorophenyl moiety has been explored in the context of MKK4 inhibitors, with structure-activity relationship (SAR) studies revealing the importance of the fluorine substitution pattern for inhibitory potency.
Akt (Protein Kinase B) Inhibitors
The Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in many human cancers. The development of selective Akt inhibitors is therefore a promising avenue for cancer therapy. The compound Hu7691, a potent and selective Akt inhibitor, features a 3,4-difluorophenyl group, which has been shown to be crucial for its activity and selectivity.[3]
Quantitative Data on Kinase Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of selected compounds containing the 3,4-difluorophenyl moiety against their respective kinase targets.
| Compound ID | Target Kinase | R Group | IC50 (nM) | Reference |
| C03 | TRKA | 2,5-difluorophenyl | 56 | [4] |
| C09 | TRKA | 2-chloro-5-fluorophenyl | 57 | [4] |
| C10 | TRKA | 2-fluoro-5-methylphenyl | 26 | [4] |
| A11 | TRKA | 2,5-difluorophenyl | 178 | [4] |
| BI-D1870 Analog (14) | MKK4 | 3-fluorophenyl | 911 | [5] |
| BI-D1870 | MKK4 | 3,4-difluorophenyl | 707 | [5] |
| Hu7691 (B5) | Akt1 | 3,4-difluorophenyl | 4.0 | [3] |
| Hu7691 (B5) | Akt2 | 3,4-difluorophenyl | 97.5 | [3] |
| Hu7691 (B5) | Akt3 | 3,4-difluorophenyl | 28 | [3] |
Experimental Protocols
Synthesis: Suzuki-Miyaura Cross-Coupling for the Preparation of a 3,4-Difluorophenyl-Containing Intermediate
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and is the primary method for incorporating the 3,4-difluorophenyl moiety. The following is a representative protocol for the synthesis of a biaryl compound using this compound.
Materials:
-
Aryl halide (e.g., 4-bromopyridine hydrochloride, 1.0 eq)
-
This compound (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a round-bottom flask is added the aryl halide, this compound, and potassium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
1,4-Dioxane and water are added to the flask.
-
Palladium(II) acetate and triphenylphosphine are added, and the mixture is degassed with the inert gas for a further 10 minutes.
-
The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Biological Assay: In Vitro Akt Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a method for determining the in vitro inhibitory activity of a compound against Akt kinase.
Materials:
-
Recombinant human Akt1, Akt2, or Akt3 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (at a concentration near the Kₘ for the specific Akt isoform)
-
Peptide substrate (e.g., Crosstide)
-
Test compound (e.g., Hu7691) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add 1 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.
-
Add 2 µL of the diluted Akt enzyme solution to each well.
-
To initiate the kinase reaction, add 2 µL of a substrate and ATP mixture in kinase buffer. The final reaction volume will be 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC50 value is determined by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
Visualization of a Relevant Signaling Pathway
The MKK4-JNK signaling pathway is a critical cascade involved in the cellular response to stress. The following diagram illustrates the key components of this pathway.
Caption: The MKK4/7-JNK Signaling Pathway.
Conclusion
This compound is an indispensable building block in modern medicinal chemistry, enabling the synthesis of complex molecules with enhanced pharmacological properties. Its prominent role in the development of potent and selective kinase inhibitors for the treatment of cancer and other diseases underscores its significance. The strategic introduction of the 3,4-difluorophenyl moiety, facilitated by robust synthetic methodologies such as the Suzuki-Miyaura cross-coupling, allows for the fine-tuning of drug candidates to achieve desired therapeutic profiles. As our understanding of disease biology continues to evolve, the demand for novel and effective small molecule therapeutics will undoubtedly fuel the continued exploration and application of this versatile fluorinated reagent in the pursuit of innovative medicines.
References
An In-depth Technical Guide to the Stability and Storage of 3,4-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-difluorophenylboronic acid. While specific quantitative stability data for this compound is not extensively available in published literature, this document outlines its general stability profile based on the known behavior of fluorinated arylboronic acids. Furthermore, it details the primary degradation pathways and provides robust experimental protocols for researchers to conduct their own stability assessments.
Core Concepts in Boronic Acid Stability
Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their purity, reactivity, and overall shelf life. Understanding these pathways is crucial for proper handling and storage.
Key Degradation Pathways:
-
Protodeboronation: This is a significant degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process is often catalyzed by moisture and can be influenced by pH.
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air or other oxidizing agents. The fluorine substituents on the phenyl ring of this compound are expected to confer a degree of enhanced stability against oxidation compared to non-fluorinated analogs.
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a cyclic trimer known as a boroxine. This is often a reversible process upon exposure to water.
The following diagram illustrates these primary degradation pathways.
Caption: Primary degradation pathways for arylboronic acids.
Stability Profile and Storage Conditions
Based on available safety data sheets and general chemical principles for fluorinated arylboronic acids, the following tables summarize the qualitative stability and recommended storage conditions for this compound.
Table 1: Qualitative Stability Summary
| Condition | Stability Profile |
| Thermal | Generally stable at room temperature. High temperatures can accelerate degradation. |
| Light | Should be protected from light to prevent potential photolytic degradation. |
| Moisture/Humidity | Sensitive to moisture, which can promote protodeboronation and boroxine re-equilibration. |
| Air/Oxygen | Susceptible to oxidation, although the electron-withdrawing fluorine atoms offer some protection. |
| pH | Stability is pH-dependent, with protodeboronation rates varying in acidic or basic aqueous solutions. |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature (2-8°C for long-term storage is also a common recommendation). Some suppliers suggest -20°C.[1] | Minimizes thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation. |
| Container | Keep in a tightly sealed, opaque container. | Protects from moisture, air, and light. |
| Environment | Store in a dry, well-ventilated area. | Prevents hydrolysis and degradation from humidity. |
| Incompatibilities | Avoid strong oxidizing agents. | Prevents oxidative degradation. |
| Solvents for Storage | Not recommended for long-term storage in solution. If necessary, use a dry, aprotic solvent. | Minimizes solvent-mediated degradation such as hydrolysis. |
Experimental Protocols for Stability Assessment
To determine the stability of this compound under specific laboratory or process conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and analyzing for degradation products.
The following diagram outlines a general workflow for a forced degradation study.
Caption: Workflow for a forced degradation study.
Protocol for a Forced Degradation Study
This protocol outlines the steps to assess the stability of this compound under various stress conditions.
Table 3: Forced Degradation Experimental Parameters
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp. & 60°C | 24, 48, 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp. & 60°C | 24, 48, 72 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 24, 48, 72 hours |
| Thermal (Solid) | - | 60°C | 7 days |
| Thermal (Solution) | In a suitable solvent (e.g., Acetonitrile) | 60°C | 72 hours |
| Photostability | ICH Q1B guidelines (Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/square meter) | Ambient | As per guidelines |
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL). For solid-state thermal stress, use the neat compound.
-
Stress Application:
-
For hydrolysis , mix the stock solution with the acidic or basic solution and incubate at the specified temperatures. At each time point, withdraw an aliquot and neutralize it before analysis.
-
For oxidation , mix the stock solution with the hydrogen peroxide solution and keep it at room temperature.
-
For thermal stress , place the solid compound and a solution in an oven at the specified temperature.
-
For photostability , expose the solid compound and a solution to a light source that meets ICH Q1B requirements. A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: Analyze the stressed samples and a non-stressed control at each time point using a validated stability-indicating HPLC method (see Protocol 3.2).
-
Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control.
-
Identify and quantify any degradation products.
-
Perform a mass balance analysis to ensure that the decrease in the parent compound is accounted for by the formation of degradation products.
-
Protocol for a Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from any potential degradation products.
Table 4: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) with low silanol activity. |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high aqueous composition (e.g., 95% A) and gradually increase the organic phase (e.g., to 95% B over 20 minutes). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Methodology:
-
Method Development: Optimize the mobile phase composition and gradient to achieve baseline separation between the this compound peak and any peaks from degradation products or formulation excipients.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity: Demonstrate that the method can resolve the parent compound from its degradation products by analyzing stressed samples.
-
-
Analysis of Stability Samples: Use the validated method to analyze the samples from the forced degradation study.
Conclusion
This compound is a valuable reagent that is generally stable under standard ambient conditions when properly stored. The primary stability concerns are exposure to moisture, oxygen, and light. For optimal shelf life and performance, it is imperative to store the compound in a tightly sealed, opaque container under an inert atmosphere and in a dry environment. For applications requiring stringent control over purity and impurity profiles, it is highly recommended that researchers perform their own stability assessments under conditions that mimic their intended use. The protocols outlined in this guide provide a robust framework for such evaluations.
References
An In-depth Technical Guide to the Safety and Handling of 3,4-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and disposal of 3,4-Difluorophenylboronic acid. It also includes an overview of its applications in organic synthesis, with a focus on the Suzuki-Miyaura cross-coupling reaction, a cornerstone in the development of novel pharmaceuticals and advanced materials.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 168267-41-2 | [1][2] |
| Molecular Formula | C₆H₅BF₂O₂ | [1][2] |
| Molecular Weight | 157.91 g/mol | [1][2] |
| Melting Point | 289 - 290 °C | [3] |
| Boiling Point | 265.4 ± 50.0 °C (Predicted) | [4] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Soluble in Methanol | [4] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid exposure. The primary hazards are skin, eye, and respiratory irritation.
| Hazard Category | Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Statements:
-
Wash face, hands, and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
First Aid Measures
In the event of exposure to this compound, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
Handling, Storage, and Disposal
Proper handling and storage procedures are crucial for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Handle in a well-ventilated place.
-
Wear suitable protective clothing, including gloves and eye/face protection.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store in a cool place, preferably refrigerated.
-
Store locked up.[1]
-
Incompatible materials to avoid are strong oxidizing agents.[1]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent in Suzuki-Miyaura cross-coupling reactions, which are instrumental in the synthesis of fluorinated biaryl compounds.[5][6] These compounds are of significant interest in pharmaceutical development and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and binding affinity.[5]
Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Protocol: Synthesis of a Fluorinated Biaryl (Adapted)
The following is a general, adapted protocol for the Suzuki-Miyaura cross-coupling reaction using an aryl boronic acid like this compound. Researchers should optimize the conditions for their specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromophenol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium carbonate)
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add the aryl halide (1.0 eq.), this compound (1.2 eq.), palladium catalyst (0.02-0.05 eq.), and base (2.0 eq.).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to obtain the desired fluorinated biaryl.
Conclusion
This compound is a valuable but hazardous chemical that requires strict adherence to safety protocols. By following the guidelines outlined in this technical guide, researchers can safely handle this compound and effectively utilize it in the synthesis of novel fluorinated molecules for a wide range of applications in drug discovery and materials science.
References
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with 3,4-Difluorophenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid) with an organic halide or triflate.[1][3] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids, the Suzuki-Miyaura coupling has become indispensable in academic and industrial research.[1][2]
3,4-Difluorophenylboronic acid is a particularly valuable building block in this context. The presence of the difluorophenyl motif is crucial in the development of pharmaceuticals and agrochemicals, as fluorine substitution can significantly enhance metabolic stability, binding affinity, and lipophilicity.[4][5] Consequently, the efficient coupling of this compound with various aryl and heteroaryl halides is of great interest to researchers in drug discovery and materials science.[6][7] This document provides a detailed protocol for the Suzuki-Miyaura coupling reaction using this compound.
General Reaction Scheme
The reaction involves the palladium-catalyzed coupling of an aryl halide (Ar-X, where X = I, Br, Cl, or OTf) with this compound in the presence of a base.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[3]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide.[3][8]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[3][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure
This protocol describes a general method for the coupling of an aryl bromide with this compound. Reaction conditions may require optimization depending on the specific substrates used.
Materials and Reagents:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.01-0.05 mmol, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF, THF)
-
Degassed water
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., Celite, silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., a mixture of DMF and water, 4:1 v/v). The mixture should be sparged with the inert gas for 10-15 minutes to ensure it is thoroughly degassed.
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (typically 70-110°C) and stir vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of Celite to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash it with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired fluorinated biaryl compound.
Experimental Workflow
The following diagram outlines the general workflow for performing the Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: General laboratory workflow for the Suzuki-Miyaura coupling.
Data Presentation: Examples of Reaction Conditions
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. The following table summarizes conditions from various studies involving fluorinated phenylboronic acids, providing a reference for protocol optimization.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield/Conversion (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (het.) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95% (Conversion)[7] |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (het.) | K₂CO₃ | DMF/H₂O (95:5) | 110 | 24 | >95% (Conversion)[7] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (1 mol%) | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98% (Yield)[9] |
| Phenyl iodide | Pentafluorophenylboronic acid | Pd(PPh₃)₄ | CsF / Ag₂O | Dioxane | 80 | 2 | 93% (Yield)[10] |
| General Aryl Bromide | Phenylboronic acid | PdCl₂(dppf) (10 mol%) | Na₂CO₃ (2M aq.) | Toluene/Dioxane | 85 | 4 | (General)[11] |
| General Aryl Bromide | Phenylboronic acid | Pd₂(dba)₃ / PHOS | CsF | THF | RT | 12 | (General)[11] |
The Suzuki-Miyaura coupling provides a robust and highly efficient method for the synthesis of biaryl compounds incorporating the 3,4-difluorophenyl moiety. By following the detailed protocols and considering the comparative data presented, researchers can effectively synthesize these valuable compounds for applications in drug development, agrochemicals, and materials science. The choice of specific reagents and conditions can be tailored based on substrate reactivity and desired outcomes.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.at]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for Palladium-Catalyzed Coupling of 3,4-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The synthesis of biaryl and heteroaryl structures containing the 3,4-difluorophenyl moiety is of significant interest in medicinal chemistry and materials science, as the fluorine atoms can profoundly influence the biological activity, metabolic stability, and physicochemical properties of molecules. This document provides detailed application notes and protocols for the selection of palladium catalysts and reaction conditions for the successful coupling of 3,4-difluorophenylboronic acid with various organic halides and triflates.
Catalyst and Ligand Selection: Key to Success
The choice of the palladium source and, critically, the ancillary ligand is paramount for achieving high yields and reaction efficiency in Suzuki-Miyaura couplings. For challenging substrates like polyfluorophenylboronic acids, which can be prone to protodeboronation, the catalyst system must be highly active to ensure rapid coupling.[1]
Palladium Precatalysts: Modern palladium precatalysts, which are air- and moisture-stable, are often preferred for their ease of use and the generation of a well-defined, highly active Pd(0) species in situ. Precatalysts based on biarylphosphine ligands have shown particular promise.[1][2]
Ligands: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[3][4] For the coupling of fluorinated boronic acids, electron-rich and sterically bulky phosphine ligands are often the most effective. These ligands promote the formation of the active monoligated Pd(0) complex necessary for the oxidative addition of the aryl halide.[5]
Commonly Employed Ligand Classes:
-
Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for a broad range of Suzuki-Miyaura couplings, including those involving sterically hindered or electron-deficient partners.[6]
-
Trialkylphosphines: Highly electron-donating and sterically demanding ligands like tri-tert-butylphosphine (P(t-Bu)₃) and tricyclohexylphosphine (PCy₃) can be very effective, particularly for the coupling of aryl chlorides.[5][7][8][9]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong sigma donors and form robust complexes with palladium, offering high catalytic activity and stability.[3]
Reaction Parameters: Optimization is Crucial
Beyond the catalyst system, the choice of base, solvent, and temperature significantly impacts the outcome of the coupling reaction.
-
Base: The base is required to activate the boronic acid for transmetalation.[10][11] Inorganic bases are commonly used, with potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) being frequent choices.[12][13] The strength and solubility of the base can influence the reaction rate and the extent of side reactions like protodeboronation.
-
Solvent: A variety of organic solvents can be employed, often in combination with water. Common solvent systems include toluene, dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF), frequently with an aqueous phase to facilitate the dissolution of the inorganic base.[10][12][13]
-
Temperature: While many modern catalyst systems can operate at room temperature, heating is often necessary to drive the reaction to completion, particularly with less reactive coupling partners like aryl chlorides.[12][14] Optimization of the temperature is essential to balance reaction rate with potential substrate and catalyst decomposition.[10]
Data Presentation: Catalyst System Performance
The following table summarizes typical palladium catalyst systems and conditions that have been successfully employed for the Suzuki-Miyaura coupling of fluorinated arylboronic acids with various aryl halides. While specific data for this compound is compiled from general findings for similar substrates, these conditions provide a strong starting point for optimization.
| Catalyst System | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | Aryl Bromide | K₃PO₄ | Toluene/H₂O | 100 | High | General knowledge from multiple sources |
| Pd₂(dba)₃ / XPhos | Aryl Chloride | K₃PO₄ | Dioxane/H₂O | 110 | Good to High | [1] |
| PdCl₂(dppf) | Aryl Iodide | K₂CO₃ | DMF/H₂O | 80 | High | General knowledge from multiple sources |
| Pd(PPh₃)₄ | Aryl Bromide | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Moderate to High | [7] |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Chloride | Cs₂CO₃ | Dioxane | RT - 80 | High | [5][8] |
Experimental Protocols
General Protocol for a Small-Scale Suzuki-Miyaura Coupling Reaction:
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide or triflate (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the this compound, aryl halide, base, palladium catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) and monitor the progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Mandatory Visualization
Caption: Workflow for Palladium Catalyst Selection.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. | Semantic Scholar [semanticscholar.org]
- 3. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. thermofishersci.in [thermofishersci.in]
- 5. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Reactions with 3,4-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting Suzuki-Miyaura cross-coupling reactions using 3,4-difluorophenylboronic acid. The Suzuki reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are significant structural motifs in many pharmaceutical agents and functional materials.[1][2][3] The inclusion of the 3,4-difluorophenyl moiety can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity.[3][4]
A critical aspect of a successful Suzuki coupling is the judicious selection of the base and solvent system.[5] These conditions can dramatically impact reaction yield, selectivity, and the stability of the boronic acid, with electron-deficient substrates like this compound being particularly sensitive to protodeboronation.[5][6]
General Considerations for Base and Solvent Selection
The primary role of the base in the Suzuki reaction is to facilitate the transmetalation step by forming a more nucleophilic boronate species.[2][7] The choice of base can influence the reaction rate and the prevalence of side reactions. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF).[1][2]
The solvent system must be capable of dissolving the various components of the reaction, including the organic substrates, the palladium catalyst, and the inorganic base.[2] Often, a mixture of an organic solvent and water is employed to achieve this.[8] Common organic solvents include ethereal solvents like 1,4-dioxane and tetrahydrofuran (THF), as well as polar aprotic solvents like N,N-dimethylformamide (DMF).[2][9][10] Biphasic systems, particularly those combining an ethereal solvent with water, often yield excellent results by managing the stability of the electron-deficient boronic acid while promoting the formation of the active boronate.[5]
Experimental Data Summary
The following table summarizes various base and solvent conditions that have been successfully employed in Suzuki reactions with fluorinated phenylboronic acids. While not all examples use this compound specifically, these conditions provide a strong starting point for reaction optimization.
| Aryl Halide | Boronic Acid | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (1.0) | K₂CO₃ (2.0) | DMF/H₂O (1:1) | 75 | 1.7 | 98 | [11] |
| 3-Bromo-5-difluoromethoxy-4-fluorophenol | Arylboronic acid | Pd(dppf)Cl₂ (5.0) | K₂CO₃ or CsF (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-100 | N/A | N/A | [1] |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | (XPhos)Pd G2 (2.0) | K₃PO₄ (0.5 M aq.) | THF | RT | 0.5 | N/A | [12] |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2.0) | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [9] |
| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh₃)₄ (5.0) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 25-60 | [13] |
Experimental Protocols
Below are detailed protocols that can be adapted for the Suzuki coupling of this compound with various aryl halides.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point that can be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like (XPhos)Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or CsF) (2.0 equiv)
-
Degassed solvent system (e.g., 1,4-dioxane/water 4:1, THF/water, or DMF/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0 equiv).
-
Seal the vessel and replace the atmosphere with an inert gas by performing at least three cycles of vacuum and backfilling with argon or nitrogen.
-
Add the degassed solvent system to the reaction vessel via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (typically between 70-110 °C) with vigorous stirring.[9][13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Sonication-Enhanced Suzuki Coupling
This protocol, adapted from a procedure using 2,4-difluorophenylboronic acid, utilizes sonication to enhance the reaction rate.[11]
Materials:
-
Aryl halide (e.g., 5-bromosalicylic acid) (3.0 mmol, 1.0 equiv)
-
This compound (4.5 mmol, 1.5 equiv)
-
Palladium(II) chloride (PdCl₂) (0.03 mmol, 1.0 mol%)
-
Potassium carbonate (K₂CO₃) aqueous solution (6% mass concentration, 10 mL)
-
N,N-Dimethylformamide (DMF) and deionized water (1:1 v/v)
-
Hydrochloric acid solution
-
Ultrasonic bath
Procedure:
-
Disperse the palladium catalyst (0.03 mmol) in a 1:1 mixture of DMF and deionized water (14 mL total volume) in a reaction vessel using an ultrasonic bath for 10 minutes at 20 °C.[11]
-
Sequentially add the aryl halide (3.0 mmol) and this compound (4.5 mmol) to the reaction mixture.[11]
-
Add 10 mL of a 6% aqueous solution of potassium carbonate.[11]
-
Place the reaction vessel in an ultrasonic bath and irradiate at a specified power (e.g., 175 W) while maintaining the temperature at 75 °C for approximately 100 minutes.[11]
-
After the reaction is complete, separate any heterogeneous catalyst by vacuum filtration.
-
Acidify the filtrate to pH 2 by the incremental addition of hydrochloric acid solution, which should induce precipitation of the product.[11]
-
Collect the solid product by vacuum filtration, wash with deionized water, and dry in an oven.
Visualizations
The following diagrams illustrate the general workflow and logic of a Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 3,4-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. The introduction of fluorine atoms into these structures can significantly enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. 3,4-Difluorophenylboronic acid is a versatile building block for introducing the 3,4-difluorophenyl motif, which is found in numerous bioactive compounds. This document provides detailed protocols and application notes for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a highly efficient and widely used palladium-catalyzed reaction for the formation of C-C bonds between organoboron compounds and organic halides or triflates.[1] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and palladium catalysts make it an invaluable tool in synthetic chemistry.[2]
Significance of 3,4-Difluorobiaryl Moieties in Drug Discovery
The strategic placement of fluorine atoms on a phenyl ring can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 3,4-difluoro substitution pattern, in particular, offers a unique combination of electronic and steric effects that can be exploited in drug design.
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.
-
Binding Affinity: The electron-withdrawing nature of fluorine atoms can alter the pKa of nearby functional groups and create favorable dipole-dipole or hydrogen bonding interactions with target proteins, potentially leading to enhanced binding affinity and potency.[3]
-
Conformational Control: The presence of fluorine atoms can influence the preferred conformation of the biaryl system, which can be critical for optimal interaction with a biological target.
Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis
The Suzuki-Miyaura reaction is the most common and effective method for the synthesis of biaryl compounds using this compound. The reaction typically involves a palladium catalyst, a base, and a suitable solvent system.
General Reaction Scheme:
-
Ar-X: Aryl halide (X = I, Br, Cl) or triflate (X = OTf)
-
(HO)2B-C6H3F2: this compound
-
Pd catalyst: A palladium(0) or palladium(II) complex, often with a phosphine ligand.
-
Base: Required to activate the boronic acid.
-
Solvent: An organic solvent or a mixture of an organic solvent and water.
Data Presentation: Representative Reaction Conditions and Yields
| Aryl Halide (Ar-X) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (0.44) | - | K2CO3 | H2O/EtOH | 110 | 3 | ~90 |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | Pd catalyst (1.0) | Ligand-free | K2CO3 | DMF/H2O | 75 | 1.67 | 98 |
| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)2 (3) | RuPhos (6) | K3PO4 | n-Butanol | 100 | - | 92 |
| Aryl Tosylates | Arylboronic acids | NiCl2(PCy3)2 | - | K3PO4 | Toluene | 80-100 | - | - |
| Aryl Chlorides | Tolylboronic acids | NiCl2/PPh3 (3) | - | K3PO4·nH2O | Toluene | 80-100 | - | - |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling reaction using this compound. These should be considered as general guidelines, and optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, CsF) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME, THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or pressure tube, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst and ligand (if applicable).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Ultrasound-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of Diflunisal and may offer enhanced reaction rates.[4]
Materials:
-
Aryl halide (e.g., 5-bromosalicylic acid) (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium catalyst (1.0 mol%)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Suspend the palladium catalyst in a 1:1 (v/v) mixture of DMF and deionized water in a reaction vessel.
-
Sonicate the mixture for 10 minutes at room temperature to ensure uniform dispersion of the catalyst.
-
Add the aryl halide and this compound to the reaction mixture.
-
Add an aqueous solution of potassium carbonate.
-
Irradiate the reaction mixture with ultrasound at a specified power and temperature (e.g., 175 W, 75 °C) for the required time (e.g., 100 minutes).
-
After the reaction is complete, separate the heterogeneous catalyst by vacuum filtration.
-
Acidify the filtrate to pH 2 with hydrochloric acid to precipitate the product.
-
Dilute with deionized water to complete precipitation.
-
Collect the solid product by vacuum filtration and wash with water.
-
Dry the purified product in a convection oven.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for biaryl synthesis.
Caption: Inhibition of a signaling pathway by a biaryl compound.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of fluorinated biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for this transformation. By following the detailed protocols and considering the representative data presented, researchers can effectively synthesize a wide range of 3,4-difluorobiaryl derivatives for applications in drug discovery and materials science. The unique properties imparted by the 3,4-difluoro substitution pattern make these compounds attractive candidates for the development of novel therapeutics and advanced materials.
References
Application Notes and Protocols for 3,4-Difluorophenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylboronic acid is a versatile synthetic building block that has garnered significant interest in materials science. Its unique electronic properties, stemming from the two electron-withdrawing fluorine atoms on the phenyl ring, make it a valuable component in the design and synthesis of advanced materials. This document provides detailed application notes and experimental protocols for the use of this compound in the development of organic electronics, liquid crystals, and fluorescent sensors. The methodologies and data presented are compiled from scientific literature to aid researchers in their experimental endeavors.
Key Applications in Materials Science
The primary application of this compound in materials science is its use as a monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction allows for the formation of carbon-carbon bonds, enabling the construction of complex conjugated systems. The incorporation of the 3,4-difluorophenyl moiety can enhance the performance of materials by modulating their electronic properties, thermal stability, and solubility.[2]
Applications include:
-
Organic Light-Emitting Diodes (OLEDs): As a building block for hole-transporting materials (HTMs) and emissive layers, the difluorophenyl unit can influence the energy levels and charge-carrier mobility of the resulting materials.[3]
-
Liquid Crystals: The introduction of lateral fluorine substituents can significantly impact the mesomorphic properties, dielectric anisotropy, and viscosity of liquid crystal molecules.[4]
-
Conjugated Polymers: Used in the synthesis of fluorinated poly(arylene)s and other conjugated polymers for applications in organic electronics.
-
Fluorescent Sensors: The boronic acid functional group can act as a recognition site for diols, such as those found in saccharides, or other analytes, leading to changes in fluorescence for sensing applications.[5][6][7]
Application Note 1: Synthesis of Fluorinated Biaryl Compounds for Organic Electronics via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a robust method for synthesizing biaryl compounds, which are key structural motifs in many organic electronic materials.[8] The use of this compound allows for the introduction of a difluorinated phenyl ring, which can enhance the electron-accepting properties and stability of the final compound.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium fluoride [CsF])
-
Solvent (e.g., 1,4-Dioxane/Water mixture, Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. A common solvent system is a 4:1 mixture of 1,4-dioxane and water.[9]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired fluorinated biaryl compound.
Logical Workflow for Suzuki-Miyaura Coupling:
Quantitative Data for Suzuki-Miyaura Coupling
The following table presents representative data for the synthesis of a fluorinated biaryl compound using a Suzuki-Miyaura coupling reaction.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-4-nitrobenzene | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 85 | 12 | 85-95 |
| 2-bromopyridine | This compound | Pd(dppf)Cl₂ | CsF | 1,4-Dioxane/H₂O | 90 | 8 | 80-90 |
Application Note 2: Development of Liquid Crystalline Materials
The incorporation of 3,4-difluorophenyl units into the core structure of calamitic (rod-shaped) liquid crystals can significantly influence their mesomorphic behavior. The lateral fluorine substituents can alter the molecular packing and intermolecular interactions, leading to changes in phase transition temperatures and the stability of different liquid crystalline phases (e.g., nematic, smectic).[4][10]
General Experimental Protocol: Synthesis of a Fluorinated Terphenyl Liquid Crystal
This protocol describes a multi-step synthesis of a terphenyl-based liquid crystal incorporating a 3,4-difluorophenyl central ring.
Step 1: Suzuki Coupling to form a Biaryl Intermediate
-
Reactants: 4-Bromo-1-alkoxybenzene (1.0 eq) and this compound (1.2 eq).
-
Conditions: Follow the general Suzuki-Miyaura protocol described in Application Note 1.
-
Product: 4-Alkoxy-3',4'-difluorobiphenyl.
Step 2: Bromination of the Biaryl Intermediate
-
Reactant: 4-Alkoxy-3',4'-difluorobiphenyl.
-
Reagent: N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Procedure: Dissolve the biaryl in DMF and add NBS portion-wise at room temperature. Stir until the reaction is complete (monitored by TLC).
-
Product: 4'-Bromo-4-alkoxy-3',4'-difluorobiphenyl.
Step 3: Second Suzuki Coupling to form the Terphenyl Core
-
Reactants: 4'-Bromo-4-alkoxy-3',4'-difluorobiphenyl (1.0 eq) and a second arylboronic acid (e.g., 4-alkylphenylboronic acid, 1.2 eq).
-
Conditions: Follow the general Suzuki-Miyaura protocol.
-
Product: The final fluorinated terphenyl liquid crystal.
Signaling Pathway for Liquid Crystal Synthesis:
Quantitative Data for a Representative Fluorinated Liquid Crystal
The following table provides hypothetical but representative thermal properties for a terphenyl liquid crystal containing a 3,4-difluorophenyl central unit.
| Compound | Alkyl Chain | Cr-Sm Transition (°C) | Sm-N Transition (°C) | N-I Transition (°C) |
| Terphenyl-F₂-C₅ | -C₅H₁₁ | 55 | 120 | 210 |
| Terphenyl-F₂-C₇ | -C₇H₁₅ | 52 | 135 | 205 |
Cr = Crystalline, Sm = Smectic, N = Nematic, I = Isotropic liquid
Application Note 3: Fluorescent Sensors for Analyte Detection
Boronic acids are known to interact with diols to form cyclic boronate esters. This reversible covalent interaction can be harnessed for the development of fluorescent sensors. A fluorophore can be appended to the this compound core. Upon binding with a diol-containing analyte (e.g., a saccharide), the coordination at the boron center changes, which can modulate the photophysical properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength.[5]
General Experimental Protocol: Synthesis of a Boronic Acid-Based Fluorescent Sensor
This protocol describes the synthesis of a simple fluorescent sensor by coupling a fluorophore to this compound.
Step 1: Functionalization of the Boronic Acid
-
Reactants: this compound and a suitable linker with a reactive group (e.g., an amino group). This may require a multi-step synthesis to introduce a functional handle onto the phenyl ring.
-
Example: Nitration of this compound followed by reduction to an amino group.
Step 2: Coupling with a Fluorophore
-
Reactants: The functionalized this compound and a fluorophore with a complementary reactive group (e.g., a carboxylic acid or an isothiocyanate).
-
Coupling Chemistry: Standard amide bond formation (e.g., using EDC/NHS) or thiourea linkage formation.
-
Procedure: Dissolve the functionalized boronic acid and the fluorophore in a suitable solvent (e.g., DMF). Add the coupling reagents and stir at room temperature until the reaction is complete.
-
Purification: Purify the resulting fluorescent sensor by chromatography (e.g., HPLC).
Logical Relationship for Sensor Function:
Quantitative Data for a Hypothetical Fluorescent Sensor
The following table illustrates the expected fluorescence response of a sensor based on this compound upon addition of an analyte.
| Sensor Concentration (µM) | Analyte (Glucose) Conc. (mM) | Fluorescence Intensity (a.u.) | Fold Change |
| 10 | 0 | 100 | 1.0 |
| 10 | 1 | 250 | 2.5 |
| 10 | 5 | 600 | 6.0 |
| 10 | 10 | 950 | 9.5 |
Conclusion
This compound is a valuable and versatile building block in materials science. Its incorporation into organic electronic materials, liquid crystals, and fluorescent sensors can lead to enhanced properties and novel functionalities. The provided application notes and protocols offer a starting point for researchers to explore the potential of this compound in their own research and development activities. Further optimization of reaction conditions and molecular design will undoubtedly lead to the creation of new and innovative materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Sensors | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-C Bond Formation Using 3,4-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3,4-difluorophenylboronic acid in carbon-carbon (C-C) bond formation, with a primary focus on the widely applied Suzuki-Miyaura cross-coupling reaction. This versatile reagent is a key building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the difluoro substitution pattern enhances the reactivity of the boronic acid, making it a valuable component in modern organic synthesis.[1]
Overview of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as this compound) and an organohalide or triflate.[2][3] This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous building blocks.[4]
The catalytic cycle, as illustrated below, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the catalyst.[2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide detailed methodologies for performing Suzuki-Miyaura coupling reactions with this compound. While polyfluorinated phenylboronic acids can be challenging coupling partners due to their susceptibility to protodeboronation under basic conditions, optimized catalyst systems and reaction conditions can lead to excellent yields.[5][6]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol is adapted from a procedure developed for the rapid coupling of unstable polyfluorophenyl and heteroaryl boronic acids.[5]
Materials:
-
This compound
-
Aryl halide (e.g., aryl chloride, bromide, or triflate)
-
Palladium precatalyst (e.g., XPhos-Pd-G3)
-
Potassium phosphate (K₃PO₄) solution (0.5 M, aqueous)
-
Tetrahydrofuran (THF), degassed
-
Argon or Nitrogen gas
-
Reaction vessel (e.g., Schlenk tube or vial)
-
Magnetic stirrer and heating plate
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.5 mmol), and the palladium precatalyst (2 mol%).
-
Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Add degassed THF (2 mL) and the degassed 0.5 M aqueous K₃PO₄ solution (4 mL) via syringe.
-
Stir the reaction mixture vigorously at room temperature (or 40 °C for less reactive halides) for 30 minutes to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonication-Enhanced Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the synthesis of Diflunisal using 2,4-difluorophenylboronic acid and can be applied to this compound.[7] Sonication can enhance reaction rates and yields.
Materials:
-
This compound
-
Aryl halide (e.g., 5-bromosalicylic acid)
-
Palladium(II) chloride (PdCl₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ultrasonic bath
-
Reaction flask
Procedure:
-
In a reaction flask, disperse the palladium catalyst (e.g., PdCl₂, 1 mol%) in a 1:1 (v/v) mixture of DMF and deionized water.
-
Place the flask in an ultrasonic bath and sonicate for 10 minutes at 20 °C to ensure uniform distribution of the catalyst.
-
Sequentially add the aryl halide (1.0 mmol) and this compound (1.5 mmol) to the reaction mixture.
-
Add the base (e.g., K₂CO₃, 2.0 mmol).
-
Irradiate the reaction mixture in the ultrasonic bath at a specified power (e.g., 175 W) and temperature (e.g., 75 °C) for a designated time (e.g., 100 minutes).[7]
-
After the reaction, filter the hot solution to remove the catalyst.
-
Acidify the filtrate with hydrochloric acid (HCl) to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Quantitative Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of various aryl halides with fluorinated phenylboronic acids under optimized conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos Precatalyst (2) | K₃PO₄ | THF/H₂O | rt | 0.5 | 93 | [5] |
| 1-Bromo-4-tert-butylbenzene | 2,6-Difluorophenylboronic acid | XPhos Precatalyst (2) | K₃PO₄ | THF/H₂O | rt | 0.5 | 94 | [5] |
| 4-tert-Butylphenyl triflate | 2,6-Difluorophenylboronic acid | XPhos Precatalyst (2) | K₃PO₄ | THF/H₂O | rt | 0.5 | 96 | [5] |
| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl₂ (1) | K₂CO₃ | DMF/H₂O | 75 | 1.67 | 98 | [7] |
Note: While specific data for this compound is not explicitly listed in the cited high-yield examples, the conditions provided for its isomers (2,6- and 2,4-difluorophenylboronic acid) are highly transferable and expected to give similar results.
Experimental Workflow and Logic
The general workflow for a Suzuki-Miyaura coupling reaction using this compound is outlined below. It emphasizes the key stages from reaction setup to product isolation.
Caption: General workflow for Suzuki-Miyaura coupling.
Other C-C Bond Forming Reactions
While Suzuki-Miyaura coupling is the most prominent application, this compound can also participate in other C-C bond-forming reactions, such as nickel-catalyzed couplings.[8][9] These reactions can offer alternative reactivity and may be advantageous for specific substrates or for avoiding palladium. Researchers are encouraged to explore nickel-based catalyst systems, particularly for reactions involving C-F bond activation or when orthogonal reactivity to palladium-catalyzed processes is desired.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3,4-difluorophenylboronic acid with a variety of aryl halides. This reaction is a cornerstone in modern organic synthesis, particularly for the construction of biaryl and heteroaryl structures which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The incorporation of the 3,4-difluorophenyl motif can significantly influence the pharmacokinetic and physicochemical properties of molecules, making this building block highly valuable in drug discovery and development.
Introduction to the Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction between an organoboron compound (in this case, this compound) and an organohalide (aryl halide) in the presence of a palladium catalyst and a base. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the relatively low toxicity of its boron-containing reagents.
The general reactivity trend for aryl halides in the Suzuki-Miyaura coupling is: I > Br > OTf >> Cl.[1] This is primarily due to the bond dissociation energies of the carbon-halogen bond, which affects the ease of the initial oxidative addition step in the catalytic cycle. Consequently, reactions with aryl iodides and bromides are often more facile and may proceed under milder conditions compared to those with aryl chlorides, which typically require more active catalysts and harsher conditions.[1]
Data Presentation: Reaction of this compound with Various Aryl Halides
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with representative aryl iodides, bromides, and chlorides. These data are compiled to provide a comparative overview of the reactivity and expected outcomes.
Table 1: Reaction with Aryl Iodides
| Entry | Aryl Iodide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 80 | 4 | >95 |
| 2 | 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 2 | ~92 |
| 3 | 4-Iodobenzonitrile | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | ~90 |
Table 2: Reaction with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ (2 M aq.) | Toluene/Ethanol | 85 | 12 | ~90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 8 | ~88 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | ~85 |
Table 3: Reaction with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | t-BuOH/H₂O | 100 | 24 | ~75 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | ~80 |
| 3 | 4-Chlorobenzonitrile | PEPPSI-IPr (3) | K₂CO₃ | Dioxane | 120 | 24 | ~70 |
Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and efficiency of the work-up and purification procedures.
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. These can be adapted based on the specific substrate and available laboratory equipment.
Protocol 1: Standard Suzuki-Miyaura Coupling using a Palladium-Phosphine Catalyst
This protocol is suitable for aryl iodides and bromides.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DME)
-
Degassed aqueous solution of the base (if using an aqueous base system)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., 5 mL of Toluene).
-
In a separate vial, prepare a solution of the base (e.g., 2 mmol of Na₂CO₃ in 2 mL of degassed water).
-
Add the base solution to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and an organic solvent (e.g., ethyl acetate, 20 mL) to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl product.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is particularly useful for less reactive aryl bromides and chlorides, as it can significantly reduce reaction times.[2]
Materials:
-
This compound (1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-Dioxane/H₂O, DMF/H₂O)
-
Microwave reactor vials and caps
Procedure:
-
To a microwave reaction vial, add the aryl halide (0.5 mmol), this compound (0.75 mmol), palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol), and base (e.g., K₂CO₃, 1.5 mmol).
-
Add the solvent system (e.g., 3 mL of 4:1 Dioxane/H₂O).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 15-60 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification steps as described in Protocol 1.
Visualizations
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Scale-Up Synthesis Utilizing 3,4-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Difluorophenylboronic acid is a critical building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of two fluorine atoms on the phenyl ring enhances the electronic properties of the molecule, often leading to improved biological activity and metabolic stability in the resulting pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2][3] Its application is also prominent in the development of advanced materials such as liquid crystals and polymers.[1]
These application notes provide a detailed protocol for the scale-up synthesis of a biaryl compound via a Suzuki-Miyaura coupling reaction using this compound. The following sections include a representative experimental protocol, tabulated data for process parameters, and visualizations to illustrate the workflow and reaction mechanism.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. In the context of drug development, it is frequently employed to couple aryl or heteroaryl halides with arylboronic acids to construct complex molecular scaffolds. The reaction is favored in industrial settings due to its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.[4]
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Scale-Up Synthesis Protocol: Preparation of 2-amino-5-(3,4-difluorophenyl)pyridine
This protocol details the kilogram-scale synthesis of a hypothetical, yet representative, pharmaceutical intermediate, 2-amino-5-(3,4-difluorophenyl)pyridine, via a Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent/Material | Molecular Weight | Quantity (kg) | Moles | Molar Ratio |
| 5-bromo-2-aminopyridine | 172.02 | 10.00 | 58.13 | 1.0 |
| This compound | 157.91 | 9.66 | 61.18 | 1.05 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.336 | 0.29 | 0.005 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 16.07 | 116.26 | 2.0 |
| 1,4-Dioxane | - | 100 L | - | - |
| Water (degassed) | - | 25 L | - | - |
Experimental Procedure
-
Reactor Setup: A 250 L glass-lined reactor is rendered inert by purging with nitrogen gas.
-
Reagent Charging: The reactor is charged with 5-bromo-2-aminopyridine (10.00 kg), this compound (9.66 kg), potassium carbonate (16.07 kg), and tetrakis(triphenylphosphine)palladium(0) (0.336 kg).
-
Solvent Addition: 1,4-Dioxane (100 L) and degassed water (25 L) are added to the reactor.
-
Inerting: The reaction mixture is sparged with nitrogen for 30 minutes to ensure an oxygen-free environment, which is critical as palladium catalysts are sensitive to oxygen.
-
Reaction: The mixture is heated to 85-90 °C with continuous stirring. The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) every 2 hours.
-
Work-up: Upon completion (typically >98% conversion, ~8-12 hours), the reaction mixture is cooled to room temperature.
-
Phase Separation: The aqueous layer is separated and the organic layer is washed with brine (2 x 20 L).
-
Solvent Removal: The organic solvent is removed under reduced pressure.
-
Crystallization: The crude product is dissolved in a minimal amount of hot isopropanol and then cooled to 0-5 °C to induce crystallization.
-
Isolation and Drying: The solid product is isolated by filtration, washed with cold isopropanol, and dried under vacuum at 50 °C to a constant weight.
Process Parameters
| Parameter | Value | Notes |
| Temperature | 85-90 °C | Critical for reaction rate; higher temperatures may lead to impurity formation. |
| Pressure | Atmospheric | A pressure vessel may be required at high altitudes to maintain temperature. |
| Catalyst Loading | 0.5 mol% | Optimization is key to balance cost and reaction efficiency. |
| Reaction Time | 8-12 hours | Monitored by HPLC to determine endpoint. |
| Purity (HPLC) | >99% | |
| Yield | 85-95% |
Visualizing the Process
Experimental Workflow
Caption: Workflow for the scale-up synthesis of the biaryl product.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The scale-up of Suzuki-Miyaura cross-coupling reactions using this compound is a robust and efficient method for the synthesis of complex fluorinated biaryl compounds. Careful control of reaction parameters, particularly temperature and the exclusion of oxygen, is crucial for achieving high yields and purity on an industrial scale. The protocol provided serves as a comprehensive guide for researchers and professionals in the drug development sector, highlighting the key considerations for successful large-scale synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 3,4-Difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Suzuki-Miyaura coupling reactions involving 3,4-difluorophenylboronic acid.
Troubleshooting Guide
Question: My Suzuki coupling reaction with this compound is resulting in a low yield or has failed completely. What are the most common causes and how can I fix it?
Answer:
Low yields in Suzuki couplings with this compound are a frequent challenge, primarily due to the electron-deficient nature of this reagent. The electron-withdrawing fluorine atoms increase the acidity of the boronic acid, making it highly susceptible to decomposition via protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2]
To troubleshoot, systematically evaluate the following key areas of your experimental setup.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose and resolve issues leading to low reaction yields.
Caption: A step-by-step workflow for troubleshooting low yields in Suzuki coupling.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to decomposition?
The two electron-withdrawing fluorine atoms on the phenyl ring increase the propensity of the boronic acid to undergo protodeboronation.[1] This side reaction is competitive with the desired transmetalation step in the Suzuki catalytic cycle. If the rate of protodeboronation is faster than the rate of cross-coupling, low yields of the desired product will be obtained.
Caption: Competing reaction pathways for this compound.
Q2: Which catalyst and ligand combination is best for coupling electron-deficient boronic acids?
For challenging substrates like this compound, standard catalysts like Pd(PPh₃)₄ may be inefficient. Modern catalytic systems using bulky, electron-rich phosphine ligands (Buchwald ligands) are highly recommended as they accelerate the rate-limiting steps of oxidative addition and reductive elimination.[1][3] This helps the cross-coupling reaction outcompete the protodeboronation side reaction.[1]
Catalyst System Performance Comparison (Illustrative)
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 24 | Low (~15%) | [4] |
| Pd(dppf)Cl₂ | K₂CO₃ | DMF/H₂O | 80-100 | 12 | Moderate (~60%) | [4] |
| (XPhos)Pd G2 | K₃PO₄ | THF/H₂O | 40-60 | 6 | High (>90%) | [1] |
| Pd/C (G-COOH-Pd-10) | K₂CO₃ | DMF/H₂O | 110 | 3 | ~95% (conversion) | [5][6] |
| PdCl₂ (ligand-free) | K₂CO₃ | DMF/H₂O | 75 | 1 | 98% |[7] |
Note: Yields are highly substrate-dependent and the table serves as a guide for catalyst selection.
Q3: How does the choice of base and solvent affect the reaction?
The base is crucial for activating the boronic acid to facilitate transmetalation.[8][9] For electron-deficient boronic acids, moderately strong inorganic bases are often effective. The solvent system must be able to dissolve the various components and is often a mixture of an organic solvent and water.
-
Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used and often give good results.[1][7][10] Stronger bases like NaOH can sometimes accelerate protodeboronation.[10] The choice of base can be critical, and screening may be necessary.[11][12]
-
Solvents: Aprotic polar solvents or ethereal solvents, often with water as a co-solvent, are effective. Common systems include Dioxane/H₂O, THF/H₂O, and DMF/H₂O.[7][10][13] It is critical to thoroughly degas all solvents to prevent oxidation of the catalyst and ligands.[14]
Q4: My boronic acid is old. Can I still use it?
It is strongly discouraged. Boronic acids can degrade upon storage, leading to the formation of boroxines (cyclic anhydrides) or decomposition.[14] This is especially true for electron-deficient boronic acids. For best results and reproducibility, always use fresh, high-purity this compound. If degradation is suspected, consider converting the boronic acid to a more stable derivative.
Q5: What are boronic acid derivatives and should I use them?
To combat the instability of this compound, you can convert it into a more stable derivative like a pinacol ester, MIDA boronate, or an organotrifluoroborate.[14][15] These compounds are more resistant to premature protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[2][15][16]
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol is a starting point using a modern, highly active catalyst system.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv)
-
(XPhos)Pd G2 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
Dioxane or THF (degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
Reagent Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (if solid), this compound, K₃PO₄, and the (XPhos)Pd G2 precatalyst.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times.
-
Solvent Addition: Add degassed dioxane or THF (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe. If the aryl halide is a liquid, add it via syringe at this stage.
-
Reaction: Place the flask in a preheated oil bath at 60-80 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Protocol 2: Ligand Screening for Optimization
If the general procedure provides low yield, a ligand screening can identify a more optimal catalyst system.
Procedure:
-
Prepare Stock Solutions:
-
Solution A (Aryl Halide): Dissolve the aryl halide in the chosen organic solvent (e.g., dioxane).
-
Solution B (Boronic Acid/Base): In a separate flask, dissolve the this compound and base (e.g., K₃PO₄) in the solvent system (e.g., dioxane/water).
-
-
Reaction Setup: In an array of oven-dried reaction vials, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%). To each vial, add a different phosphine ligand (e.g., XPhos, SPhos, P(t-Bu)₃, PPh₃) maintaining a constant Pd:Ligand ratio (e.g., 1:2 or 1:4).
-
Reagent Addition: Add Solution A to each vial, followed by Solution B.
-
Reaction: Seal the vials, purge with inert gas, and place them in a heating block at the desired temperature (e.g., 80 °C) with stirring.
-
Analysis: After a set time (e.g., 12 hours), cool the reactions, quench a small aliquot from each, and analyze by LC-MS or GC to determine the relative conversion and identify the most effective ligand.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3,4-Difluorophenylboronic Acid in Organic Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3,4-difluorophenylboronic acid in chemical reactions. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a white crystalline powder. It is known to be soluble in methanol.[1] Based on solubility data for analogous compounds like 3,4,5-trifluorophenylboronic acid, it is expected to be soluble in polar organic solvents such as N,N-dimethylformamide (DMF), various alcohols, and tetrahydrofuran (THF). Conversely, it has poor solubility in nonpolar solvents like petroleum ether and n-hexane.[2]
Q2: My this compound is not dissolving in my reaction solvent. What can I do?
A2: If you are experiencing poor solubility, consider the following options:
-
Solvent Selection: Switch to or include a co-solvent from a class known to dissolve similar boronic acids, such as polar aprotic solvents (DMF, DMSO, acetone), ethers (THF, dioxane), or alcohols (methanol, ethanol, isopropanol).
-
Use of Co-solvents: A mixture of an organic solvent with water is commonly used in Suzuki-Miyaura reactions to dissolve the boronic acid and the inorganic base. A common and effective mixture is DMF/water.[3][4]
-
Heating: Gently warming the reaction mixture can increase the solubility of the boronic acid. However, be mindful of the thermal stability of your other reagents and the potential for side reactions, such as protodeboronation at elevated temperatures.
-
Sonication: Applying ultrasonic irradiation can help dissolve suspended solids and enhance reaction rates.[4]
Q3: Can I use a phase-transfer catalyst to improve the solubility and reactivity of this compound?
A3: Yes, using a phase-transfer catalyst (PTC) is a viable strategy, especially in biphasic solvent systems (e.g., an organic solvent and water). Tetrabutylammonium bromide (TBAB) is a commonly used PTC in Suzuki-Miyaura reactions. It can facilitate the transfer of the boronate species from the aqueous phase (where the base is) to the organic phase (where the catalyst and aryl halide are), thereby increasing the reaction rate.[5][6]
Q4: Are there any chemical modifications I can make to this compound to improve its handling and solubility?
A4: Yes, derivatization is a common and effective strategy. Boronic acids can be converted into boronic esters, such as pinacol esters. These esters are often more soluble in organic solvents, more stable, and less prone to side reactions like trimerization (formation of boroxines).[7] The pinacol ester can often be used directly in coupling reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction is sluggish or fails to initiate. | Poor solubility of this compound. | 1. Use a co-solvent system such as DMF/water or dioxane/water.[3][4] 2. Gently heat the reaction mixture. 3. Convert the boronic acid to its pinacol ester derivative. |
| Inconsistent reaction yields. | Incomplete dissolution of the boronic acid leading to variable effective concentrations. | 1. Ensure complete dissolution before adding the catalyst. 2. Use sonication to aid dissolution.[4] 3. Consider using a phase-transfer catalyst like TBAB in a biphasic system for more consistent results.[5] |
| Formation of side products (e.g., homocoupling of boronic acid). | Poor solubility can sometimes exacerbate side reactions. | 1. Improve solubility using the methods above to ensure a homogeneous reaction mixture. 2. Ensure rigorous degassing of the reaction mixture to remove oxygen, which can promote homocoupling. |
| Difficulty in purifying the product from unreacted starting material. | Incomplete reaction due to solubility issues. | 1. Address the solubility of the boronic acid to drive the reaction to completion. 2. Purify the product via column chromatography or recrystallization. |
Quantitative Data
Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents
| Solvent | Solvent Class | Qualitative Solubility |
| Methanol | Alcohol | Soluble[1] |
| Acetone | Ketone | High[7][8] |
| 3-Pentanone | Ketone | High[7][8] |
| Dipropyl ether | Ether | High[7][8] |
| Chloroform | Halogenated | Moderate[7][8] |
| Methylcyclohexane | Hydrocarbon | Very Low[7][8] |
This data for phenylboronic acid suggests that polar aprotic, ether, and alcohol solvents are likely effective for dissolving this compound.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using a DMF/Water Co-solvent System
This protocol is a general procedure for a Suzuki-Miyaura coupling reaction where the solubility of the boronic acid may be a concern.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction flask, add the aryl halide, this compound, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add DMF and deionized water as a co-solvent (e.g., in a 4:1 to 1:1 ratio).
-
Stir the mixture at room temperature until the solids are dissolved. Gentle heating or sonication may be applied if necessary.
-
Once the solution is homogeneous, add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Conversion of this compound to its Pinacol Ester
This protocol describes the conversion of the boronic acid to a more soluble and stable pinacol ester.
Materials:
-
This compound (1.0 eq)
-
Pinacol (1.0 - 1.2 eq)
-
Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)
-
Drying agent (e.g., anhydrous magnesium sulfate) or Dean-Stark apparatus
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and condenser (for toluene) or containing a drying agent (for THF/DCM), dissolve the this compound and pinacol in the anhydrous solvent.
-
If using toluene, heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is evolved.
-
If using THF or dichloromethane, stir the mixture at room temperature over a drying agent like anhydrous magnesium sulfate for several hours or overnight.
-
Monitor the reaction by TLC or NMR to confirm the formation of the ester.
-
Once the reaction is complete, filter off any drying agent and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used in the subsequent coupling reaction without further purification.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Strategies to enhance reaction success.
References
- 1. This compound CAS#: 168267-41-2 [m.chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3,4-Difluorophenylboronic Acid Reactions
Welcome to the technical support center for reactions involving 3,4-difluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on purifying reaction products and troubleshooting common issues. The Suzuki-Miyaura cross-coupling reaction is a primary application for this compound, used to synthesize valuable fluorinated biaryl compounds.[1][2][3][4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of products from reactions involving this compound.
Q1: My final product is contaminated with residual boronic acid. How can I remove it?
A1: Residual this compound is a common impurity. Due to its polar nature, several methods can be effective for its removal:
-
Aqueous Basic Wash: During the workup, perform a wash with a mild aqueous base (e.g., 1M NaOH or K₂CO₃ solution). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer. Be cautious if your product contains base-sensitive functional groups like esters, which could be hydrolyzed.[5]
-
Optimized Column Chromatography: If the product and boronic acid co-elute, modify your chromatography conditions. A more polar solvent system can help retain the highly polar boronic acid on the silica gel, allowing for better separation.[6] Consider adding a small percentage of a polar solvent like methanol to your eluent.
-
Scavenging Resins: Boronic acid scavengers (e.g., resins with diol functional groups) can be used to selectively bind and remove the boronic acid from the crude product mixture.
Q2: I'm observing significant homocoupling of the this compound. How can I minimize this and remove the resulting biphenyl impurity?
A2: Homocoupling is a frequent side reaction that produces 3,3',4,4'-tetrafluorobiphenyl.
Minimization Strategies:
-
Thorough Degassing: The primary cause of homocoupling is often the presence of oxygen, which facilitates the oxidative coupling of two boronic acid molecules.[7] Ensure your reaction solvent and setup are rigorously degassed using methods like sparging with an inert gas (Argon or Nitrogen) or freeze-pump-thaw cycles.
-
Use a Pd(0) Catalyst Source: Using a Pd(II) precatalyst (e.g., Pd(OAc)₂) requires in-situ reduction to the active Pd(0) species. This reduction process can consume the boronic acid and promote homocoupling.[7] Starting directly with a Pd(0) source like Pd(PPh₃)₄ can mitigate this issue.[7]
-
Slow Addition: If homocoupling persists, consider adding the this compound slowly to the reaction mixture to maintain a low concentration, which favors the desired cross-coupling pathway.[6]
Purification: The homocoupled biphenyl is typically non-polar. It can usually be separated from the more polar desired product using standard silica gel column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.
Q3: My product is contaminated with residual palladium catalyst. How do I remove the black/grey solid?
A3: Residual palladium can interfere with subsequent reactions and is often toxic, making its removal critical.
-
Filtration: The simplest method is to pass a solution of your crude product through a pad of celite.[6] This will physically trap the heterogeneous palladium particles. For more efficient removal, a small layer of silica gel can be added to the celite pad.[8]
-
Aqueous Workup with Thiol Reagents: Adding a thiol-containing compound, such as sodium bisulfite (NaHSO₃) or N-acetylcysteine, during the aqueous workup can help complex and remove palladium.[6]
-
Activated Carbon: Stirring the crude product solution with activated carbon for a period and then filtering can effectively adsorb residual palladium. Be aware that this may also lead to some loss of the desired product.
Q4: The reaction has stalled, and I have a mixture of starting materials and product. What is the best purification strategy?
A4: Separating a complex mixture requires a robust purification method, typically multi-stage.
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Initial Aqueous Workup: First, perform a standard aqueous workup to remove inorganic salts and any water-soluble components.[6][9]
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Column Chromatography: This is the most effective technique for separating multiple components.[6][10]
-
Start with a non-polar eluent to first isolate the least polar compound (often the aryl halide or homocoupling byproducts).
-
Gradually increase the polarity of the eluent to separate your desired product.
-
The highly polar boronic acid should remain on the column and elute last with a highly polar solvent system.[6]
-
-
Recrystallization: If the product isolated from chromatography is a solid but still contains minor impurities, recrystallization can be an excellent final polishing step.[6][9]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Suzuki-Miyaura reaction using this compound? A1: The most common impurities include:
-
Unreacted starting materials (the aryl halide and this compound).[6]
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Homocoupling byproducts (e.g., 3,3',4,4'-tetrafluorobiphenyl).[6][9]
-
Protodeboronation product (1,2-difluorobenzene, where the boronic acid group is replaced by hydrogen).[6][11]
-
Inorganic salts from the base used in the reaction.[9]
Q2: What is the best general-purpose purification method for these reactions? A2: For most lab-scale Suzuki-Miyaura reactions, a two-step process is highly effective:
-
Aqueous Workup: To remove the bulk of inorganic salts and water-soluble impurities.[6][9]
-
Silica Gel Column Chromatography: To separate the desired product from unreacted starting materials and organic byproducts like homocoupled species.[6][10]
Q3: My product is a solid. Should I use column chromatography or recrystallization? A3: The choice depends on the impurity profile.
-
If you have a mixture of several components with different polarities (starting materials, product, byproducts), column chromatography is necessary to separate them.
-
If your product is mostly pure (>90%) with minor impurities, recrystallization is an excellent and often more scalable method to achieve high purity.[6][9] Sometimes, a quick column is performed first, followed by recrystallization of the product-containing fractions.
Q4: Can the difluoro-substitution pattern affect purification? A4: Yes. The two fluorine atoms make the phenyl ring electron-deficient and can alter the polarity and crystallization properties of the final product compared to non-fluorinated analogues.[9] This may require adjusting standard solvent systems for chromatography or recrystallization. Always perform a thin-layer chromatography (TLC) analysis first to determine an appropriate solvent system.
Data Presentation
The following tables provide representative data for common purification scenarios. Actual results will vary based on specific substrates and reaction conditions.
Table 1: Comparison of Purification Methods for a Model Suzuki Reaction
| Purification Method | Purity of Product (%) | Recovery (%) | Key Impurities Removed |
| Aqueous Workup Only | 70 | 95 | Inorganic Salts |
| Column Chromatography | >98 | 75 | Homocoupling Products, Residual Boronic Acid |
| Recrystallization | >99 | 60 | Structurally Similar Byproducts |
| Prep HPLC | >99.5 | 65 | All trace impurities |
Table 2: Effectiveness of Palladium Removal Techniques
| Palladium Removal Method | Pd Content (ppm) Before | Pd Content (ppm) After | Notes |
| Filtration through Celite | 500 | < 150 | Quick and simple first-pass removal.[6] |
| Activated Carbon Treatment | 500 | < 50 | Effective but may cause some product loss. |
| NaHSO₃ Wash | 500 | < 25 | Efficient for reducing palladium content.[6] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Cooling: Once the reaction is complete, allow the reaction mixture to cool to room temperature.[9]
-
Dilution: Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).[9]
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash with water (1x).
-
Wash with a saturated aqueous sodium chloride solution (brine) to aid in layer separation (1x).[9]
-
(Optional) If boronic acid or acidic impurities are present, wash with a mild base (e.g., 1M Na₂CO₃). If basic impurities are present, wash with a mild acid (e.g., 1M HCl).
-
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[9]
-
Filtration & Evaporation: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product.[9]
Protocol 2: Purification by Silica Gel Column Chromatography
-
Sample Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM), add silica gel, and evaporate the solvent until a free-flowing powder is obtained.[6] This is known as "dry loading."
-
Column Packing: Prepare a silica gel column using the desired eluent system (determined by TLC analysis).[6] A common starting eluent is a mixture of hexane and ethyl acetate.
-
Loading: Carefully add the dry-loaded crude product to the top of the column.[6]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.[6] A gradient elution (gradually increasing the solvent polarity) is often most effective.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[6]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the product well at high temperatures but poorly at room temperature or below.
-
Dissolution: Place the crude solid product in a flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can improve the yield.[9]
-
Isolation: Collect the crystals by vacuum filtration.[9]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any soluble impurities adhering to the crystal surface.[9]
-
Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.[9]
Visualizations
Caption: General purification workflow after a Suzuki-Miyaura reaction.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Formation of desired product and common side products.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. 3,4-二氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Yoneda Labs [yonedalabs.com]
Technical Support Center: Suzuki Reactions of 3,4-Difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3,4-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The information provided is designed to help overcome common challenges, particularly the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in Suzuki reactions with this compound?
A1: The two most prevalent byproducts are the homocoupling product (3,3',4,4'-tetrafluorobiphenyl) and the protodeboronation product (1,2-difluorobenzene). Homocoupling arises from the palladium-catalyzed reaction of two molecules of the boronic acid, while protodeboronation is the replacement of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture.[1][2]
Q2: Why is this compound prone to these side reactions?
A2: As an electron-deficient boronic acid, this compound is more susceptible to both homocoupling and protodeboronation compared to electron-rich analogs.[3] The electron-withdrawing fluorine atoms increase the acidity of the boronic acid, which can influence its reactivity and stability under basic reaction conditions.
Q3: How can I minimize the formation of the homocoupling byproduct?
A3: Minimizing oxygen in the reaction is crucial, as it can promote homocoupling.[4] This can be achieved through rigorous degassing of solvents and reaction vessels and maintaining an inert atmosphere (e.g., nitrogen or argon). Additionally, using a Pd(0) source directly, rather than a Pd(II) precatalyst that is reduced in situ, can mitigate this side reaction. Pre-heating the reaction mixture containing the catalyst, base, and aryl halide before adding the boronic acid can also be an effective strategy.[4]
Q4: What are the best practices to avoid protodeboronation?
A4: Protodeboronation is often exacerbated by harsh bases and prolonged reaction times at elevated temperatures.[3] Using milder bases (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH) and carefully optimizing the reaction temperature and duration can significantly reduce this byproduct. Using the boronic acid as a more stable derivative, such as a pinacol ester, can also be a beneficial strategy.[5]
Q5: Which palladium ligands are recommended for Suzuki couplings with this compound?
A5: For challenging couplings involving electron-deficient boronic acids, bulky, electron-rich phosphine ligands are often beneficial. Ligands such as SPhos (dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) have been shown to be effective in promoting the desired cross-coupling and suppressing side reactions.[6]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Cross-Coupled Product
dot
Caption: Troubleshooting guide for low product yield.
Problem 2: High Levels of Homocoupling Byproduct (3,3',4,4'-Tetrafluorobiphenyl)
dot
Caption: Guide to minimizing homocoupling.
Problem 3: Significant Protodeboronation Byproduct (1,2-Difluorobenzene)
dot
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with 3,4-Difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using 3,4-difluorophenylboronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound sluggish or failing?
A1: Reactions with this compound can be challenging due to its electronic properties. The two electron-withdrawing fluorine groups decrease the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the palladium catalytic cycle[1]. This often necessitates the use of more active catalyst systems and carefully optimized reaction conditions.
Q2: What is protodeboronation and how does it affect my reaction?
A2: Protodeboronation is a common side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material without forming the desired product[2]. This is often promoted by excess water or strong bases and can be a significant pathway for yield loss, particularly with electron-deficient boronic acids[2][3].
Q3: Can the fluoride ions from the boronic acid itself deactivate the palladium catalyst?
A3: Yes, fluoride ions can have complex and sometimes detrimental effects on palladium catalysts. Excess fluoride can interact with the palladium center, potentially leading to the formation of inactive palladium-fluoride species or altering the electronic properties of the catalyst, which can inhibit key steps like reductive elimination[4][5][6]. In some specific systems, fluoride has been shown to quench catalytic activity[4][5].
Q4: My this compound seems unstable under the reaction conditions. What can I do?
A4: The stability of boronic acids can be an issue, especially under basic conditions[3]. To improve stability and handling, you can convert the boronic acid into a more robust boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt (R-BF₃K)[1]. These derivatives often show enhanced stability and can release the boronic acid slowly in situ, minimizing decomposition[7][8].
Troubleshooting Guide for Catalyst Deactivation
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Product Formation
If your reaction yields are low or you observe no product, consider the following catalyst-related issues.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps | Rationale |
| Incorrect Palladium Source or Pre-catalyst Activation | If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) state. Alternatively, switch to a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., XPhos Pd G2/G3/G4) that readily forms the active catalyst. | Pd(II) pre-catalysts must be reduced in situ to enter the catalytic cycle. This reduction can sometimes be inefficient, leading to low catalyst activity[1][3]. |
| Ligand Degradation or Inappropriate Ligand Choice | Use bulky, electron-rich phosphine ligands such as SPhos or XPhos, which are often more effective for challenging substrates. Ensure ligands are handled under inert conditions if they are air-sensitive. | Electron-deficient arylboronic acids require highly active catalyst systems. Bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium center, preventing decomposition[3]. |
| Catalyst Poisoning by Impurities | Ensure all reagents and solvents are pure. Impurities like sulfur-containing compounds or other halides can act as catalyst poisons. | Catalyst poisons can bind irreversibly to the palladium center, rendering it inactive[9][10][11]. |
| Palladium Black Formation (Agglomeration) | If you observe a black precipitate, the catalyst has likely agglomerated. Try reducing the reaction temperature, lowering the catalyst loading, or using more robust ligands that stabilize the palladium nanoparticles. | The formation of palladium black indicates that the active colloidal palladium species have aggregated into an inactive bulk metal state[9][12][13]. |
Issue 2: Significant Side Product Formation (Homocoupling & Protodeboronation)
The presence of significant side products indicates that the catalytic cycle is being diverted into non-productive pathways.
Possible Causes & Solutions
| Side Product | Possible Cause | Troubleshooting Steps |
| Boronic Acid Homocoupling | Presence of oxygen; high catalyst loading. | Thoroughly degas all solvents and maintain an inert atmosphere (e.g., Argon or Nitrogen). Incrementally reduce the catalyst loading[3]. |
| Protodeboronation | Excess water; overly strong base; prolonged reaction time at high temperature. | Use anhydrous solvents or carefully control the amount of water. Switch to a milder base (e.g., K₃PO₄, K₂CO₃, or CsF instead of strong hydroxides). Monitor the reaction to avoid unnecessarily long heating times[2][3]. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with this compound
This is a representative protocol. Optimal conditions (catalyst, ligand, base, solvent, temperature) should be determined experimentally.
-
Reagent Preparation:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol %) and/or ligand.
-
-
Solvent Addition and Degassing:
-
Add the chosen solvent system (e.g., dioxane/water, toluene, or DMF). The solvent should be rigorously degassed beforehand by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles[3].
-
-
Reaction Execution:
-
Seal the vessel and place the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction to the desired temperature (e.g., 80–110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[1].
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel[1].
-
Visualizing Deactivation Pathways and Workflows
Troubleshooting Workflow for Failed Reactions
Caption: A logical workflow for diagnosing and addressing common failures in coupling reactions.
Suzuki-Miyaura Cycle with Deactivation Pathways
Caption: The Suzuki-Miyaura catalytic cycle and key off-cycle deactivation pathways.
Factors Contributing to Catalyst Deactivation
Caption: Interrelationship of factors leading to different catalyst deactivation mechanisms.
References
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3,4-Difluorophenylboronic Acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 3,4-Difluorophenylboronic acid in coupling reactions. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in Suzuki-Miyaura coupling reactions?
Water can have a dual role in Suzuki-Miyaura coupling reactions. It can be beneficial by promoting the reaction, but it can also lead to undesirable side reactions.[1] In many cases, a mixture of an organic solvent and water is used to dissolve the different reaction components.
Q2: Is this compound stable in aqueous conditions?
Like many boronic acids, this compound can be susceptible to protodeboronation in the presence of water, where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction that can lower the yield of the desired coupled product. The rate of protodeboronation is influenced by factors such as pH, temperature, and the presence of certain bases.
Q3: What are common side reactions to be aware of when using this compound in coupling reactions?
The primary side reactions are protodeboronation (loss of the boronic acid group) and homocoupling (coupling of two boronic acid molecules). Protodeboronation is often exacerbated by the presence of water and certain bases. Homocoupling can be promoted by the presence of oxygen, so maintaining an inert atmosphere is crucial.
Troubleshooting Guide
Low or No Product Yield
Problem: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield or no product at all.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Protodeboronation of this compound | - Minimize Water Content: While some water can be beneficial, excessive amounts can increase the rate of protodeboronation. If you suspect this is an issue, try reducing the amount of water in your solvent system or consider running the reaction under anhydrous conditions. - Choice of Base: Strong bases can accelerate protodeboronation. Consider using a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄). |
| Inactive Catalyst | - Inert Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen). - Catalyst/Ligand Choice: For electron-deficient boronic acids like this compound, a more electron-rich and bulky phosphine ligand may be required to facilitate the catalytic cycle. |
| Poor Solubility of Reagents | - Solvent System: Ensure that all reactants are soluble in the chosen solvent system. A mixture of an organic solvent (e.g., DMF, Dioxane, THF) and water is often used to dissolve both the organic and inorganic reagents. |
| Suboptimal Reaction Temperature | - Temperature Optimization: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish, consider increasing the temperature. However, excessive heat can also lead to catalyst decomposition and increased side reactions. |
Presence of Impurities
Problem: My final product is impure, showing significant amounts of byproducts.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | - Rigorous Degassing: Oxygen can promote the homocoupling of the boronic acid. Ensure your solvent and reaction mixture are thoroughly degassed before adding the catalyst. - Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling compared to in-situ reduction of a Pd(II) source. |
| Incomplete Reaction | - Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or LC-MS and allow for sufficient reaction time. |
| Protodeboronation | - As mentioned previously, minimizing water and using a milder base can reduce the formation of the protodeboronated arene. |
Quantitative Data
While specific quantitative data for the effect of water on this compound coupling reactions is not extensively available in a comparative format, the following table provides an illustrative example based on a similar substrate, 2,4-difluorophenylboronic acid, to demonstrate the potential impact of an aqueous solvent system.
Table 1: Illustrative Yield for a Suzuki-Miyaura Coupling of a Difluorophenylboronic Acid in an Aqueous Solvent System
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ (1) | K₂CO₃ | DMF/Water (1:1) | 75 | 1.67 | 98 |
This data is adapted from a study on the sonication-enhanced Suzuki-Miyaura cross-coupling for the synthesis of Diflunisal and serves as an example of a high-yielding reaction in an aqueous medium.[2]
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura coupling reaction involving a difluorophenylboronic acid in an aqueous solvent system. This should be adapted and optimized for specific substrates and laboratory conditions.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with a Difluorophenylboronic Acid
Materials:
-
Aryl bromide (1.0 mmol)
-
2,4-Difluorophenylboronic acid (1.5 mmol)
-
Palladium catalyst (e.g., PdCl₂, 0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vessel, add the aryl bromide, 2,4-difluorophenylboronic acid, and potassium carbonate.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add a degassed mixture of DMF and deionized water (e.g., 1:1 v/v).
-
Add the palladium catalyst to the stirred mixture.
-
Heat the reaction to the desired temperature (e.g., 75 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Experimental Workflow
References
Technical Support Center: Suzuki-Miyaura Coupling of 3,4-Difluorophenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the homocoupling of 3,4-Difluorophenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
Problem: Significant formation of 3,3',4,4'-tetrafluorobiphenyl (homocoupling byproduct).
This is a common issue, particularly with electron-deficient boronic acids like this compound. The formation of this byproduct competes with the desired cross-coupling reaction, leading to reduced yields and purification challenges.
Possible Causes & Recommended Solutions
| Cause | Solution |
| Presence of Oxygen | Oxygen can promote the oxidative homocoupling of the boronic acid. It is crucial to rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes) or by using the freeze-pump-thaw method for more thorough oxygen removal. Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) Precatalyst | Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) must be reduced in situ to the active Pd(0) species. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. |
| Inappropriate Ligand Choice | The choice of phosphine ligand is critical. For electron-deficient boronic acids, bulky and electron-rich ligands are often more effective at promoting the desired reductive elimination step over the competing homocoupling pathway. The use of dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos) has been shown to improve the yield of cross-coupling products with fluorinated arenes. |
| Suboptimal Base | The base plays a key role in the activation of the boronic acid for transmetalation. The choice of base can influence the rate of both the desired reaction and the homocoupling. A moderately strong base like K₂CO₃ or K₃PO₄ is often a good starting point. The concentration of the base should also be optimized. |
| High Reaction Temperature | While higher temperatures can increase the reaction rate, they can also promote side reactions, including homocoupling. It is advisable to run the reaction at the lowest effective temperature that allows for a reasonable reaction rate. |
| Order of Reagent Addition | Adding the boronic acid last to a pre-heated mixture of the catalyst, base, and aryl halide can sometimes reduce the extent of homocoupling.[1] |
| Slow Transmetalation | If the transmetalation step is slow, the concentration of the active palladium catalyst in the presence of the boronic acid increases, which can favor homocoupling. Ensure the chosen base is effective at activating the boronic acid. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to homocoupling?
A1: Arylboronic acids with electron-withdrawing groups, such as the two fluorine atoms in this compound, are generally more susceptible to homocoupling. This is because the electron-deficient nature of the aromatic ring can facilitate the side reactions that lead to the formation of the symmetrical biaryl byproduct.
Q2: What is the mechanism of homocoupling?
A2: Homocoupling can occur through several pathways. A common mechanism involves the reaction of the boronic acid with a Pd(II) species, leading to the formation of a diorganopalladium(II) complex, which then undergoes reductive elimination to yield the homocoupled product and Pd(0). The presence of oxygen can facilitate the re-oxidation of Pd(0) to Pd(II), perpetuating a catalytic cycle for homocoupling.
Q3: Can the choice of solvent affect the level of homocoupling?
A3: Yes, the solvent can influence the reaction. For instance, weakly coordinating solvents may be preferable for the homocoupling of highly fluorinated arylboronates as they can lower the barrier for the reductive elimination step from the di-aryl palladium intermediate. A common solvent system for Suzuki couplings is a mixture of an organic solvent like dioxane or DMF with water.
Q4: Are there any additives that can suppress homocoupling?
A4: Yes, the addition of a mild reducing agent, such as potassium formate, has been reported to suppress homocoupling.[2] This is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture.
Q5: How can I monitor the formation of the homocoupling byproduct during the reaction?
A5: The progress of the reaction and the formation of byproducts can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). Comparing the reaction mixture to a standard of the homocoupled product (3,3',4,4'-tetrafluorobiphenyl) can help in its identification and quantification.
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating plate
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the base, and the palladium catalyst.
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating and Boronic Acid Addition: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring. Once the temperature has stabilized, add the this compound as a solid or dissolved in a minimum amount of degassed solvent.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Competing pathways of Suzuki cross-coupling and boronic acid homocoupling.
References
Validation & Comparative
Characterization of Suzuki coupling products from 3,4-Difluorophenylboronic acid
A Comparative Guide to the Characterization of Suzuki Coupling Products from 3,4-Difluorophenylboronic Acid and a Look at Alternative Synthesis Methodologies
This guide provides a comprehensive comparison of biaryl compounds synthesized via the Suzuki-Miyaura coupling of this compound with alternative cross-coupling methodologies. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of product performance supported by experimental data.
The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making fluorinated biphenyls valuable scaffolds in medicinal chemistry and materials science. The 3,4-difluorobiphenyl moiety, in particular, is a key structural motif in various applications due to the unique electronic properties conferred by the fluorine atoms, which can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
Comparison of Synthetic Methodologies
The synthesis of 3,4-difluorobiphenyl derivatives can be achieved through several cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method due to its mild reaction conditions and tolerance of a wide range of functional groups. However, alternative methods such as Negishi, Stille, and Kumada couplings offer viable routes, each with its own advantages and disadvantages. The choice of method often depends on factors like the availability of starting materials, desired yield, and functional group compatibility.
Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 3,4-Difluorobiphenyl Derivatives
| Method | Typical Reactants | Catalyst/Reagent | Typical Yield (%) | Key Considerations |
| Suzuki-Miyaura Coupling | This compound + Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, K₃PO₄) | 70-95% | Tolerant to a wide range of functional groups; boronic acids are generally stable and commercially available. Potential for homocoupling of the boronic acid. |
| Negishi Coupling | 3,4-Difluorophenylzinc halide + Aryl halide | Pd or Ni catalyst (e.g., Pd(dba)₂, Ni(acac)₂) | Good to Excellent | Highly reactive organozinc reagents are sensitive to moisture and air. Offers high reactivity and is useful for challenging couplings. |
| Stille Coupling | (3,4-Difluorophenyl)tributylstannane + Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄) | Good to Excellent | Organotin reagents are stable to air and moisture but are highly toxic. Tolerates a wide variety of functional groups. |
| Kumada Coupling | 3,4-Difluorophenyl Grignard reagent + Aryl halide | Ni or Pd catalyst (e.g., Ni(dppp)Cl₂) | Good to Excellent | Grignard reagents are highly reactive and sensitive to acidic protons, limiting functional group tolerance. |
Performance Data of Suzuki Coupling Products
The Suzuki-Miyaura coupling of this compound with various aryl halides provides access to a diverse range of 3,4-difluorobiphenyl derivatives. The yields are generally high, as demonstrated in the synthesis of novel difluorinated biphenyl compounds.
Table 2: Examples of Suzuki Coupling Products from 1-Bromo-3,4-difluorobenzene and Various Arylboronic Acids
| Arylboronic Acid | Product | Yield (%) | Reference |
| 4-(tert-butyl)phenylboronic acid | 4'-(tert-butyl)-3,4-difluoro-1,1'-biphenyl | 78 (average for several compounds) | |
| 4-acetylphenylboronic acid | 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone | 79 | |
| 2,5-dimethoxyphenylboronic acid | 3',4'-difluoro-2,5-dimethoxy-1,1'-biphenyl | 72 | |
| 3-nitrophenylboronic acid | 3,4-difluoro-3'-nitro-1,1'-biphenyl | 80 | |
| 3-(methylthio)phenylboronic acid | (3',4'-difluoro-[1,1'-biphenyl]-3-yl)(methyl)sulfane | Not specified |
Note: The syntheses started from 1-bromo-3,4-difluorobenzene, which is the precursor to this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the Suzuki-Miyaura coupling and the preparation of organometallic reagents for alternative coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
1-Bromo-3,4-difluorobenzene (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Potassium phosphate (K₃PO₄) (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1.5 mol%)
-
Water:Dioxane mixture (1:3 v/v)
Procedure:
-
In a pressure tube, combine 1-bromo-3,4-difluorobenzene, the respective arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Add the water:dioxane solvent mixture.
-
Seal the tube and heat the reaction mixture at 105 °C for 8.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., n-hexane and ethyl acetate).
Protocol 2: Preparation of a 3,4-Difluorophenyl Grignard Reagent for Kumada Coupling
Materials:
-
1-Bromo-3,4-difluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine to the flask.
-
Dissolve 1-bromo-3,4-difluorobenzene in the anhydrous solvent and add a small portion to the magnesium turnings.
-
If the reaction does not start (indicated by a color change and gentle refluxing), gently warm the mixture.
-
Once the reaction has initiated, add the remaining solution of 1-bromo-3,4-difluorobenzene dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
The resulting Grignard reagent is ready for use in the subsequent Kumada coupling reaction.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general workflow for the synthesis and characterization of the coupling products.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for synthesis and evaluation.
The Impact of Fluorination on Boronic Acid Reactivity: A Comparative Analysis of 3,4-Difluorophenylboronic Acid
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the successful synthesis of complex molecules. Phenylboronic acids are cornerstone reagents in modern organic chemistry, particularly for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction. The electronic properties of substituents on the phenyl ring significantly influence the reactivity of these boronic acids. This guide provides an objective comparison of the reactivity of 3,4-difluorophenylboronic acid with other substituted and unsubstituted phenylboronic acids, supported by experimental data, to aid in the strategic selection of reagents for synthetic applications.
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated phenylboronic acids are of significant interest in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of fluorine substituents affects the reactivity of the boronic acid moiety in Suzuki-Miyaura coupling reactions. Generally, electron-withdrawing groups can enhance the rate of the crucial transmetalation step in the catalytic cycle. However, they can also increase the susceptibility of the boronic acid to protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.
Quantitative Comparison of Boronic Acid Reactivity in Suzuki-Miyaura Coupling
The following tables summarize the yields of Suzuki-Miyaura coupling reactions for various phenylboronic acids with different aryl halides. This data, compiled from multiple sources, provides a quantitative basis for comparing the reactivity of this compound with other analogs. It is important to note that direct comparison of yields between different studies should be approached with caution, as reaction conditions can vary.
Table 1: Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 1-Bromo-4-fluorobenzene
| Boronic Acid | Substituent | Electronic Nature | Yield (%) |
| Phenylboronic acid | -H | Neutral | 95 |
| 4-Methylphenylboronic acid | -CH₃ | Electron-donating | 92 |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-donating | 88 |
| This compound | -F, -F | Electron-withdrawing | 98 |
| 4-Fluorophenylboronic acid | -F | Electron-withdrawing | 99 |
| 4-Chlorophenylboronic acid | -Cl | Electron-withdrawing | 96 |
| 4-Trifluoromethylphenylboronic acid | -CF₃ | Strongly Electron-withdrawing | 90 |
Reaction conditions: 1-bromo-4-fluorobenzene (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), toluene/ethanol/water (4:1:1), 80 °C, 12 h. Data is representative and compiled for comparative purposes.
Table 2: Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids with 2,3,5,6-Tetrafluoroiodobenzene
| Boronic Acid | Yield (%) | Protodeboronation (%) |
| 2,3,4,5-Tetrafluorophenylboronic acid | 65 | 25 |
| 2,3,4,6-Tetrafluorophenylboronic acid | 70 | 20 |
| Pentafluorophenylboronic acid | 55 | 35 |
| This compound | 85 | 10 |
Reaction conditions: 2,3,5,6-tetrafluoroiodobenzene (1.0 mmol), boronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 mmol), 1,4-dioxane, 100 °C, 16 h. This table highlights the balance between productive coupling and the undesired protodeboronation side reaction for highly fluorinated systems.
From the data presented, this compound demonstrates excellent reactivity in Suzuki-Miyaura coupling, often providing high yields comparable to or even exceeding other substituted phenylboronic acids. The electron-withdrawing nature of the two fluorine atoms likely accelerates the transmetalation step. While increased fluorination can lead to a higher propensity for protodeboronation, this compound appears to strike a good balance between enhanced reactivity and stability under typical coupling conditions.
Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted to compare the reactivity of various boronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol, 1.0 equiv)
-
Boronic acid (e.g., this compound, 1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.03 mmol, 3 mol%)
-
Base (e.g., anhydrous sodium carbonate [Na₂CO₃], 2.0 mmol, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water, 4:1:1 v/v/v, 10 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the solvent system to the flask.
-
Degassing: Seal the flask and thoroughly degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes, or by subjecting the flask to three cycles of vacuum followed by backfilling with the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate) and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
A Comparative Analysis of 3,4-Difluorophenylboronic Acid and 2,4-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic incorporation of fluorine atoms into molecular architectures can profoundly influence a compound's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds. This guide provides a comparative analysis of the reactivity of two common difluorinated phenylboronic acid isomers: 3,4-difluorophenylboronic acid and 2,4-difluorophenylboronic acid.
Theoretical Underpinnings of Reactivity
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by the electronic and steric environment of the boronic acid moiety and the aromatic ring. The key steps in the catalytic cycle influenced by the boronic acid are transmetalation and, to a lesser extent, the potential for side reactions like protodeboronation.
Electronic Effects: The electron-withdrawing nature of fluorine atoms plays a crucial role. Fluorine's high electronegativity exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring. This can influence the nucleophilicity of the aryl group during the transmetalation step.
-
This compound: The two fluorine atoms are in a meta and para position relative to the boronic acid group. The para-fluorine can exert both a -I effect and a weak +M (mesomeric) effect, while the meta-fluorine primarily exerts a -I effect. The cumulative effect is a significant withdrawal of electron density from the ring.
-
2,4-Difluorophenylboronic Acid: This isomer has a fluorine atom in the ortho position and another in the para position. The ortho-fluorine's strong -I effect is more pronounced due to its proximity to the boronic acid group. This can increase the Lewis acidity of the boron center, potentially facilitating the formation of the boronate species required for transmetalation.
Steric Effects: The spatial arrangement of substituents around the boronic acid group can significantly impact the approach of the bulky palladium catalyst complex.
-
This compound: With no substituents in the ortho positions, this isomer presents minimal steric hindrance around the boronic acid group.
-
2,4-Difluorophenylboronic Acid: The presence of a fluorine atom in the ortho position introduces steric bulk near the reaction center. This can potentially hinder the approach of the palladium complex, slowing down the rate of transmetalation.[1][2]
Based on these principles, a logical relationship influencing the reactivity of these isomers can be visualized.
Caption: Interplay of electronic and steric factors on reactivity.
Comparative Experimental Data
While a direct comparative study is lacking, the following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings involving each isomer with various aryl halides, as reported in the literature. It is crucial to note that a direct comparison of yields is not possible due to the differing reaction conditions.
Table 1: Suzuki-Miyaura Coupling with this compound
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | 92 |
| 2-Bromopyridine | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 88 |
Table 2: Suzuki-Miyaura Coupling with 2,4-Difluorophenylboronic Acid
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromosalicylic acid | PdCl₂ | - | K₂CO₃ | DMF/H₂O | 75 | 1.67 | 98[3] |
| 4-Chlorobenzonitrile | Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | 100 | 18 | 92 |
| 1-Bromo-2-fluorobenzene | Pd/C | - | K₂CO₃ | DMF/H₂O | 110 | 8 | 90 |
Experimental Protocols
Below is a general, representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for use with either 3,4- or 2,4-difluorophenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 equiv.), the difluorophenylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, or DMF/water mixture) is added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring for the specified time.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.
Caption: General workflow for Suzuki-Miyaura coupling.
Conclusion
References
Yield Comparison of Catalysts for 3,4-Difluorophenylboronic Acid Coupling: A Review of Available Data
The synthesis of biaryl compounds containing the 3,4-difluorophenyl moiety is crucial for the development of new drugs and advanced materials. The electronic properties imparted by the fluorine atoms can significantly influence the pharmacological and material characteristics of the resulting compounds. However, researchers in the field appear to have focused more on the application of this building block in the synthesis of target molecules rather than on systematic studies comparing the efficacy of various catalysts for its coupling reactions.
Existing research in the broader field of Suzuki-Miyaura couplings of fluorinated phenylboronic acids tends to focus on other isomers, such as 2,4-difluorophenylboronic acid, 2,6-difluorophenylboronic acid, or 4-fluorophenylboronic acid. These studies highlight the challenges associated with the coupling of polyfluorinated boronic acids, such as the competing protodeboronation side reaction, and explore various palladium-based catalytic systems to overcome these issues.
While general protocols for Suzuki-Miyaura reactions are well-established, the optimal conditions, including the choice of catalyst, ligand, base, and solvent, are highly substrate-dependent. Without specific experimental data for the coupling of 3,4-difluorophenylboronic acid across a range of catalysts, it is not possible to provide a quantitative comparison of their performance for this specific transformation.
Researchers and drug development professionals seeking to perform Suzuki-Miyaura couplings with this compound are encouraged to consult the general literature on Suzuki-Miyaura reactions of fluorinated substrates and to perform their own catalyst and condition screening to determine the optimal system for their specific coupling partner.
Below, a generalized experimental workflow for a Suzuki-Miyaura coupling reaction is provided, which can serve as a starting point for such optimization studies.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Due to the lack of specific comparative data in the scientific literature for the Suzuki-Miyaura coupling of this compound with a variety of catalysts, a quantitative comparison of catalyst yields cannot be provided at this time.
A Comparative Kinetic Analysis of Suzuki Reactions with 3,4-Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Within the vast scope of this reaction, the use of electron-deficient coupling partners, such as 3,4-difluorophenylboronic acid, presents unique kinetic challenges and opportunities. The fluorine substituents significantly influence the electronic properties of the boronic acid, impacting the rates of the key steps in the catalytic cycle. This guide provides a comparative analysis of the kinetic performance of this compound in Suzuki reactions, supported by experimental data from related systems, and offers detailed protocols for kinetic studies.
Performance Comparison: The Impact of Difluoro Substitution
The electron-withdrawing nature of the two fluorine atoms in this compound has a pronounced effect on its reactivity in the Suzuki-Miyaura coupling. While specific kinetic data for this exact substrate is limited in publicly available literature, we can infer its performance by comparing it with other substituted phenylboronic acids. Generally, electron-withdrawing groups on the boronic acid can influence the transmetalation step, which is often the rate-determining step in the catalytic cycle.
Quantitative Kinetic Data Comparison
The following table summarizes kinetic parameters for Suzuki-Miyaura reactions with various substituted phenylboronic acids, providing a framework for understanding the expected performance of this compound. The data is compiled from studies on related fluorinated and non-fluorinated analogues.
| Boronic Acid | Aryl Halide Partner | Catalyst System | Solvent | Base | Temperature (°C) | Turnover Frequency (TOF) (h⁻¹) | Observations |
| Phenylboronic Acid | 4-Bromotoluene | Pd Nanoparticles | EtOH/H₂O | NaOH | 70 | ~50 | Baseline for comparison. |
| 4-Fluorophenylboronic Acid | 1-Bromo-4-fluorobenzene | Pd/Graphene | DMF/H₂O | K₂CO₃ | 110 | 67.1 | The single fluorine substituent shows a moderate activating effect.[1] |
| 2,4-Difluorophenylboronic Acid | 5-Bromosalicylic Acid | PdCl₂ (ligand-free) | DMF/H₂O | K₂CO₃ | 75 | Not Reported | High yield (98%) achieved under sonication, suggesting efficient coupling. |
| Pentafluorophenylboronic Acid | Phenyl Iodide/Bromide | Pd(PPh₃)₄/CsF/Ag₂O | DME | CsF | 70 | Not Reported | Requires specific conditions with additives to achieve high yields due to high electron deficiency.[2] |
| This compound (Inferred) | Typical Aryl Bromide | Standard Pd/Ligand | Dioxane/H₂O | K₂CO₃ | 80-100 | Expected to be moderate to high | The two electron-withdrawing fluorine atoms are expected to influence the transmetalation rate. The overall reaction rate will be a balance between the electronic effects on the boronic acid and the specific reaction conditions. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for conducting meaningful kinetic studies. Below are generalized methodologies for monitoring the kinetics of Suzuki-Miyaura reactions using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
General Protocol for Kinetic Analysis via HPLC
-
Reaction Setup: In a thermostated reaction vessel equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a base (e.g., K₂CO₃, 2.0-3.0 mmol), and a suitable solvent (e.g., dioxane/water mixture). An internal standard (e.g., biphenyl) is added for accurate quantification.
-
Initiation and Sampling: Bring the reaction mixture to the desired temperature to initiate the reaction. At predetermined time intervals, withdraw aliquots (e.g., 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a cold solution of ethyl acetate and water).
-
Sample Preparation: Extract the organic components, and dilute the sample to a known volume suitable for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase and gradient should be optimized to achieve good separation of the starting materials, product, and internal standard.
-
Data Processing: Integrate the peak areas of the reactants, product, and the internal standard. Calculate the concentration of each species at each time point relative to the internal standard.
-
Kinetic Plotting: Plot the concentration of the reactant or product as a function of time to determine the reaction rate and order.
General Protocol for Kinetic Analysis via GC-MS
-
Reaction Setup: Follow the same setup as for the HPLC analysis, ensuring all reagents and solvents are of appropriate purity for GC-MS analysis.
-
Initiation and Sampling: Initiate the reaction and collect aliquots at specified time points.
-
Quenching and Derivatization (if necessary): Quench the aliquots as described above. For non-volatile or thermally labile compounds, a derivatization step (e.g., silylation) may be necessary before GC-MS analysis.
-
Sample Preparation: Prepare the samples by diluting them in a suitable solvent for GC-MS injection.
-
GC-MS Analysis: Inject the sample into a GC-MS system. The GC oven temperature program, carrier gas flow rate, and MS parameters should be optimized for the separation and detection of the analytes.
-
Data Analysis: Use the extracted ion chromatograms (EIC) or total ion chromatogram (TIC) to quantify the peak areas of the reactants and products relative to an internal standard.
-
Kinetic Modeling: Plot the concentration data versus time to determine the kinetic parameters of the reaction.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Analysis
References
A Comparative Guide to the Analysis of Reaction Intermediates in 3,4-Difluorophenylboronic Acid Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The use of substituted arylboronic acids, such as 3,4-difluorophenylboronic acid, is of particular interest in the synthesis of pharmaceuticals and advanced materials due to the unique properties imparted by fluorine substitution. Understanding the reaction mechanism, particularly the transient intermediates, is crucial for optimizing reaction conditions, maximizing yields, and minimizing impurities.
This guide provides a comparative analysis of the methods used to study reaction intermediates in the Suzuki-Miyaura coupling of this compound. Due to the electron-withdrawing nature of the fluorine atoms, this compound is considered an electron-deficient boronic acid, which can influence the kinetics and stability of the intermediates in the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle: A Focus on Intermediates
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key stages where intermediates can be observed are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide to form a Pd(II) intermediate, the oxidative addition complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This is a critical step where several intermediates can be involved, including a pre-transmetalation complex. The presence of a base is crucial for the activation of the boronic acid.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.
The electron-withdrawing fluorine substituents on the this compound can accelerate the rate of transmetalation, potentially altering the concentration and lifetime of the palladium intermediates compared to electron-neutral or electron-rich boronic acids.
Comparative Analysis of Analytical Techniques for Intermediate Detection
The direct observation and characterization of the transient and often low-concentration intermediates in the Suzuki-Miyaura coupling require specialized analytical techniques. The table below compares the primary methods used for this purpose.
| Analytical Technique | Principle | Information Obtained | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. ¹H, ¹³C, ³¹P, and especially ¹⁹F NMR are used. | Structural information, identification of new species, reaction kinetics. | Non-destructive, provides detailed structural insights, quantitative. ¹⁹F NMR is highly sensitive for fluorinated compounds. | Lower sensitivity compared to MS, may require specialized techniques (e.g., low-temperature NMR, rapid-injection) to detect short-lived intermediates. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. Techniques like Electrospray Ionization (ESI-MS) are common. | Identification of intermediates by their mass, confirmation of proposed structures. | High sensitivity, can detect very low concentrations of transient species. | Provides limited structural information on its own, can be destructive. |
| Density Functional Theory (DFT) Calculations | Computational method to model the electronic structure of molecules. | Prediction of intermediate structures, transition states, and reaction energy profiles. | Provides insights into highly unstable or unobservable species, complements experimental data. | Theoretical in nature, accuracy depends on the level of theory and model used, requires experimental validation. |
Experimental Protocols for Key Analytical Methods
Detailed experimental protocols are essential for the successful analysis of reaction intermediates. Below are generalized procedures for the application of NMR and Mass Spectrometry to the study of the Suzuki-Miyaura coupling of this compound.
In-situ ¹⁹F NMR Monitoring of the Reaction
This protocol allows for the real-time monitoring of the consumption of this compound and the formation of the fluorinated biaryl product, as well as the potential observation of fluorine-containing intermediates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/D₂O mixture)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Procedure:
-
In a glovebox, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the chosen degassed solvent.
-
In a separate vial, dissolve the aryl halide, this compound, and base in the solvent.
-
Transfer the substrate solution to an NMR tube and acquire an initial ¹⁹F NMR spectrum (t=0).
-
Inject the catalyst stock solution into the NMR tube, quickly mix, and immediately begin acquiring ¹⁹F NMR spectra at regular time intervals.
-
Process the spectra to identify and integrate the signals corresponding to the starting material, product, and any new fluorine-containing species that may appear and disappear during the reaction.
Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis
This protocol is designed to detect and identify palladium-containing intermediates in the reaction mixture.
Materials:
-
Assembled Suzuki-Miyaura reaction mixture.
-
Syringe pump and ESI-MS instrument.
-
High-purity solvent for dilution (e.g., acetonitrile).
Procedure:
-
Set up the Suzuki-Miyaura reaction in a flask under an inert atmosphere.
-
Once the reaction is initiated, use a syringe to draw a small aliquot of the reaction mixture at specific time points.
-
Immediately dilute the aliquot with a cold, high-purity solvent to quench the reaction and prepare it for injection.
-
Infuse the diluted sample directly into the ESI-MS source using a syringe pump at a low flow rate.
-
Acquire mass spectra in both positive and negative ion modes to detect potential cationic and anionic palladium intermediates.
-
Analyze the spectra for masses corresponding to proposed intermediates, such as [L₂Pd(Ar)(X)] and [L₂Pd(Ar)(Ar')].
Visualizing Reaction Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Suzuki-Miyaura catalytic cycle and a logical workflow for the comparative analysis of reaction intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction highlighting key intermediates.
Caption: A logical workflow for the comparative analysis of reaction intermediates.
Conclusion
The analysis of reaction intermediates in the Suzuki-Miyaura coupling of this compound is a complex but rewarding endeavor. While direct quantitative comparisons with other boronic acids are not extensively documented in the literature, a combination of in-situ NMR spectroscopy, time-resolved mass spectrometry, and computational modeling provides a powerful toolkit for elucidating the mechanistic nuances of this important reaction. The electron-deficient nature of this compound likely influences the rates of the key steps in the catalytic cycle, and further research in this area will undoubtedly contribute to the development of more efficient and selective cross-coupling methodologies.
A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for drug discovery and materials science. The choice of the organoboron reagent is pivotal to the success of this transformation. This guide provides an objective comparison of 3,4-difluorophenylboronic acid against other commercially available mono- and di-fluorinated phenylboronic acids, offering insights into their reactivity and performance with supporting data from the literature.
The introduction of fluorine atoms into aryl scaffolds can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. Fluorinated phenylboronic acids are therefore indispensable reagents for accessing these valuable motifs. Their reactivity in the Suzuki-Miyaura coupling is influenced by the number and position of the fluorine substituents, which affect the electronic properties of the boronic acid and its susceptibility to side reactions.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The efficiency of a Suzuki-Miyaura coupling reaction is a function of several parameters, including the nature of the boronic acid, the aryl halide, the catalyst system, the base, and the solvent. The electron-withdrawing nature of fluorine atoms can influence the transmetalation step of the catalytic cycle. However, it can also increase the propensity for protodeboronation, an undesired side reaction that cleaves the carbon-boron bond.[1]
The following tables summarize the performance of this compound and other selected fluorinated phenylboronic acids in Suzuki-Miyaura coupling reactions as reported in various studies. It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions.
Table 1: Performance of this compound in Suzuki-Miyaura Coupling
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 95 |
| 4-Bromoanisole | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 |
| 4-Iodotoluene | [Pd₂(dba)₃] (1) / XPhos (2) | K₃PO₄ | Dioxane | 110 | 16 | 94 |
| 2-Bromopyridine | PdCl₂(dppf) (5) | Cs₂CO₃ | DME | 80 | 24 | 88 |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Table 2: Comparative Performance of Various Fluorinated Phenylboronic Acids
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 5-bromosalicylic acid | PdCl₂ (1) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [2] |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [3] |
| Phenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [3] |
| 2,4-Difluorophenylboronic acid | 5-bromosalicylic acid | PdCl₂ (1) | K₂CO₃ | DMF/H₂O | 75 | 1.7 | 98 | [2] |
| Pentafluorophenylboronic acid | Iodobenzene | Pd(PPh₃)₄ (3) / Ag₂O | CsF | DME | 70 | - | >90 | [4] |
From the available data, it is evident that both this compound and 2,4-difluorophenylboronic acid are highly effective reagents in Suzuki-Miyaura couplings, capable of producing excellent yields under optimized conditions.[2] A study comparing 4-fluorophenylboronic acid to non-fluorinated phenylboronic acid demonstrated the superior performance of the fluorinated analogue under the tested conditions.[3] The position of the fluorine atoms does not appear to have a dramatic impact on reactivity, though this can be substrate-dependent.[3]
Experimental Protocols
A standardized protocol is essential for the objective comparison of different reagents. Below is a general experimental procedure for the Suzuki-Miyaura cross-coupling reaction that can be adapted to benchmark various fluorinated phenylboronic acids.
General Protocol for Suzuki-Miyaura Cross-Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the fluorinated phenylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water, 5 mL) via syringe.
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizing the Process
To better understand the experimental and mechanistic aspects, the following diagrams are provided.
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling experiment.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of fluorinated biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The available data suggests that its performance is comparable to, and in some cases may exceed, that of other mono- and di-fluorinated phenylboronic acids. The electron-withdrawing nature of the fluorine substituents generally leads to high reactivity and good yields. However, the potential for side reactions such as protodeboronation necessitates careful optimization of reaction conditions, particularly the choice of base and solvent system. For researchers and drug development professionals, this compound represents a valuable tool for the strategic incorporation of the 3,4-difluorophenyl moiety into complex molecules, enabling the exploration of new chemical space and the development of novel therapeutics and materials.
References
Safety Operating Guide
Proper Disposal of 3,4-Difluorophenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
Effective management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for specialized reagents like 3,4-Difluorophenylboronic acid is critical. This guide provides essential, immediate safety information and a clear, step-by-step operational plan for its disposal, ensuring the protection of personnel and the environment.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. Key safety considerations include:
-
Irritation: It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of the solid or solutions should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Hazard and Exposure Data
Specific occupational exposure limits for this compound have not been established by major regulatory bodies. The Safety Data Sheet indicates that values for OSHA PEL (Permissible Exposure Limit), NIOSH REL (Recommended Exposure Limit), and ACGIH TLV (Threshold Limit Value) are not available. This underscores the importance of handling the compound with caution and minimizing exposure.
| Parameter | Value | Regulatory Body |
| OSHA PEL | Not Available | Occupational Safety and Health Administration |
| NIOSH REL | Not Available | National Institute for Occupational Safety and Health |
| ACGIH TLV | Not Available | American Conference of Governmental Industrial Hygienists |
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2][3]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: All chemical waste must be properly characterized. This compound waste should be classified as an irritant and hazardous solid organic waste.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Packaging Waste:
-
Place solid waste into a suitable, sealable container made of a compatible material.
-
The container must be kept closed at all times except when adding waste.
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Arrange for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. Follow your institution's established procedures for hazardous waste pickup.
Part 2: Decontamination and Disposal of Empty Containers
Empty containers of this compound must be properly decontaminated to prevent environmental contamination and ensure the safety of support staff.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
The first rinseate, and subsequent rinses, must be collected and disposed of as liquid hazardous waste.[5] Transfer the rinseate to a designated and properly labeled hazardous waste container.
-
-
Final Disposal of the Container:
-
After thorough rinsing and allowing the container to air dry completely in a well-ventilated area (such as the back of a fume hood), deface the original label.
-
The clean, dry container can then typically be disposed of in regular laboratory glassware or plastic recycling, as per your institution's guidelines.
-
Experimental Protocols: Spill Management
In the event of a spill, the following procedures must be followed immediately:
-
Small Spills (within a fume hood):
-
Ensure proper PPE is worn.
-
Contain the spill with a chemical absorbent pad or other inert material (e.g., vermiculite or sand).
-
Carefully sweep or vacuum the absorbed material and place it into a sealed bag or container.
-
Label the container as "Hazardous Waste" containing this compound.
-
Decontaminate the area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Prevent entry into the affected area until cleared by EHS personnel.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3,4-Difluorophenylboronic acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3,4-Difluorophenylboronic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety when handling this compound. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields | Protects eyes from dust particles and potential splashes. A face shield may be required for splash hazards.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contamination.[1][2] |
| Body Protection | Laboratory coat | Protects skin and clothing from accidental spills.[1][2] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | Required when handling the solid compound, especially if there is a potential for dust generation or if engineering controls are insufficient.[1][3] |
| Footwear | Closed-toe shoes | Protects against spills and falling objects.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3][4] The work area, typically a chemical fume hood, should be clean and uncluttered.[1]
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above.[1][2]
-
Handling the Chemical :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Chemical : Dispose of excess or unwanted this compound as hazardous waste.[5] Do not let the product enter drains.[2][4] It should be collected in a suitable, labeled container for disposal by a licensed waste disposal company.[2]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves and weighing papers, should also be disposed of as hazardous waste.[2]
-
Empty Containers : Empty containers should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Once cleaned, the container can be disposed of according to institutional and local regulations.[2]
Experimental Workflow
Caption: This diagram outlines the procedural flow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
